Technical Documentation Center

Zalcitabine Monophosphate Ammonium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Zalcitabine Monophosphate Ammonium Salt
  • CAS: 1179343-05-5

Core Science & Biosynthesis

Foundational

The Core Mechanism of Zalcitabine Monophosphate as a Chain Terminator Precursor and Terminal Residue in HIV-1 Reverse Transcriptase Inhibition

Executive Summary Zalcitabine (2',3'-dideoxycytidine, ddC) is a synthetic pyrimidine nucleoside analogue that serves as a foundational model for understanding nucleoside reverse transcriptase inhibitors (NRTIs). Because...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zalcitabine (2',3'-dideoxycytidine, ddC) is a synthetic pyrimidine nucleoside analogue that serves as a foundational model for understanding nucleoside reverse transcriptase inhibitors (NRTIs). Because ddC is a prodrug, it is entirely dependent on host cellular machinery for its pharmacological activation. This technical guide explores the dual mechanistic role of zalcitabine monophosphate (ddCMP) . First, ddCMP acts as the critical, rate-limiting metabolic intermediate in the synthesis of the active triphosphate form (ddCTP). Second, upon incorporation by the viral polymerase, the molecule is integrated as a terminal ddCMP residue—a structural absolute that dictates obligate chain termination and serves as the primary substrate for ATP-dependent excision in drug-resistant HIV-1 strains.

The Intracellular Activation Cascade: The ddCMP Bottleneck

NRTIs lack the necessary 5'-phosphate groups to be directly utilized by viral polymerases. To exert their antiviral effects, they must hijack the host cell's nucleotide salvage pathways. The pharmacological efficacy of zalcitabine is strictly governed by this 1[1].

  • The Rate-Limiting Step: Upon entering the cytoplasm, ddC undergoes its first phosphorylation event to form zalcitabine monophosphate (ddCMP). This reaction is catalyzed by the cytosolic enzyme 2'-deoxycytidine kinase (dCK). Because dCK has a significantly lower binding affinity for the dideoxy-analog compared to the natural substrate (deoxycytidine), the2 represents the primary kinetic bottleneck in the drug's activation[2].

  • Sequential Activation: Once the ddCMP pool is established, it is rapidly converted to zalcitabine diphosphate (ddCDP) by nucleoside monophosphate (NMP) kinases, and subsequently to the active zalcitabine triphosphate (ddCTP) by nucleoside diphosphate (NDP) kinases.

Pathway ddC Zalcitabine (ddC) Prodrug Entry dCK Deoxycytidine Kinase (Rate-Limiting Step) ddC->dCK ddCMP Zalcitabine Monophosphate (ddCMP) dCK->ddCMP Phosphorylation Kinases CMP/NDP Kinases ddCMP->Kinases ddCTP Zalcitabine Triphosphate (ddCTP) - Active Kinases->ddCTP Di/Tri-phosphorylation RT HIV-1 Reverse Transcriptase (Polymerase Active Site) ddCTP->RT Competes with dCTP DNA Terminated Proviral DNA (Terminal ddCMP Residue) RT->DNA Incorporation & Chain Termination

Metabolic activation of Zalcitabine to ddCTP and subsequent DNA chain termination.

Mechanism of RT Inhibition: The Terminal ddCMP Residue

The active metabolite, ddCTP, targets the RNA-dependent DNA polymerase activity of HIV-1 Reverse Transcriptase (RT).

During viral replication, ddCTP3, deoxycytidine 5'-triphosphate (dCTP), for binding at the polymerase active site[3]. When RT successfully incorporates ddCTP into the nascent proviral DNA, the pyrophosphate leaving group is cleaved, and the molecule is integrated strictly as a terminal ddCMP residue .

Because the integrated ddCMP moiety lacks a 3'-hydroxyl (-OH) group on its ribose ring, it is chemically impossible for the polymerase to catalyze a nucleophilic attack on the α -phosphate of the next incoming deoxynucleotide. This prevents the formation of the essential 5' to 3' phosphodiester linkage, resulting in obligate chain termination and the cessation of viral DNA synthesis.

Viral Resistance: ATP-Dependent Phosphorolysis of ddCMP

The clinical durability of NRTIs is often compromised by the emergence of drug-resistant HIV-1 variants. For zalcitabine, resistance is intimately tied to the enzymatic removal of the terminal ddCMP residue.

Mutant RTs—particularly those harboring Thymidine Analogue Mutations (TAMs) or specific dipeptide insertions (e.g., between codons 69 and 70)—develop an enhanced capacity for 4[4]. In this rescue mechanism, the mutant RT utilizes intracellular ATP as a pyrophosphate donor. The enzyme positions ATP to catalyze a reverse nucleophilic attack on the phosphodiester bond linking the terminal ddCMP to the DNA chain.

This reaction excises the ddCMP residue (releasing it as a ddCMP-ATP dinucleotide polyphosphate byproduct), effectively unblocking the primer and allowing reverse transcription to resume. Notably, the kinetics of this excision vary greatly among NRTIs; for example, lamivudine monophosphate (3TCMP) is5 than zalcitabine monophosphate (ddCMP), which directly influences their respective resistance barriers[5].

Excision TermDNA ddCMP-Terminated DNA (Blocked Primer) Complex Catalytic Excision Complex TermDNA->Complex MutantRT Mutant HIV-1 RT (e.g., TAMs / Insertions) MutantRT->Complex ATP Intracellular ATP (Pyrophosphate Donor) ATP->Complex Unblocked Unblocked DNA Primer (Elongation Resumes) Complex->Unblocked Phosphorolysis Dinucleotide ddCMP-ATP Dinucleotide (Excised Byproduct) Complex->Dinucleotide Release

ATP-dependent excision of terminal ddCMP by mutant HIV-1 Reverse Transcriptase.

Quantitative Data Summaries

The following table summarizes the kinetic parameters of nucleoside monophosphate incorporation and excision, highlighting why ddCMP acts as a potent inhibitor but remains susceptible to specific resistance pathways.

ParameterNatural Substrate (dCTP)Zalcitabine (ddCTP / ddCMP)Lamivudine (3TC / 3TCMP)
3'-Hydroxyl Group PresentAbsentAbsent
Polymerase Affinity ( Kd​ ) HighModerateLow
Chain Termination N/AObligateObligate
ATP-Dependent Excision Rate N/ASlowFast (~750-fold > ddCMP)

Experimental Protocols

Protocol 1: In Vitro HIV-1 RT Chain Termination Assay

Objective: To validate the incorporation of ddCTP and the resulting formation of a ddCMP-terminated DNA chain.

  • Preparation: Anneal a 5'-radiolabeled DNA primer to a complementary RNA template (e.g., derived from the HIV-1 pol gene) by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Reaction Assembly: In a standard RT buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 5 mM MgCl2), combine the primer-template complex (50 nM) with recombinant wild-type HIV-1 RT (100 nM).

  • Initiation: Add a dNTP mix (10 µM each of dATP, dGTP, dTTP) and varying concentrations of the inhibitor ddCTP (0.1 µM to 10 µM).

  • Quenching & Analysis: Incubate at 37°C for 15 minutes. Quench the reaction using an equal volume of formamide loading buffer containing 50 mM EDTA. Resolve the products on a 15% denaturing polyacrylamide gel and visualize via phosphorimaging.

  • Causality & Validation: Include a parallel control reaction entirely lacking ddCTP but containing natural dCTP. This self-validates the system by proving the polymerase is fully active and capable of complete primer extension. The appearance of truncated bands strictly in the presence of ddCTP confirms that chain termination is causally linked to the incorporation of the ddCMP analog, rather than enzyme dissociation or template secondary structure.

Protocol 2: ATP-Dependent Primer Unblocking (Excision) Assay

Objective: To quantify the ribonucleotide-dependent removal of terminal ddCMP by mutant HIV-1 RT.

  • Substrate Generation: Synthesize a DNA primer pre-terminated with a ddCMP residue at the 3' end. 5'-end label this blocked primer with [ γ -³²P]ATP using T4 polynucleotide kinase, and anneal it to the RNA template.

  • Excision Reaction: Incubate the blocked primer-template complex (20 nM) with purified mutant HIV-1 RT (e.g., a dipeptide insertion mutant) at 200 nM in RT buffer.

  • ATP Addition: Initiate the phosphorolysis reaction by adding physiological concentrations of ATP (3.2 mM).

  • Time-Course Monitoring: Extract aliquots at specific time points (0, 10, 30, 60 minutes), quench with EDTA/formamide buffer, and analyze via high-resolution PAGE to monitor the generation of the unblocked ( n−1 ) primer.

  • Causality & Validation: Utilizing physiological concentrations of ATP (3.2 mM) mimics the intracellular environment, ensuring the observed phosphorolysis is biologically relevant. The use of a 5'-radiolabeled primer allows for the precise tracking of the excision event; the shift from a blocked ( n ) to an unblocked ( n−1 ) state self-validates that the primer was successfully rescued by the mutant RT via the excision of the terminal ddCMP residue.

References

  • HIVID® (zalcitabine) Tablets - accessdata.fda.
  • Source: nih.
  • Source: nih.
  • Source: benchchem.
  • Source: oup.

Sources

Exploratory

Zalcitabine monophosphate ammonium salt chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure and molecular properties of Zalcitabine Monophosphate Ammonium Salt, an important int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and molecular properties of Zalcitabine Monophosphate Ammonium Salt, an important intermediate in the synthesis of antiviral therapeutic agents. As a Senior Application Scientist, this document aims to deliver not just technical data but also contextual insights to support research and development endeavors in the field of medicinal chemistry and pharmacology.

Introduction to Zalcitabine and its Analogs

Zalcitabine, also known as 2',3'-dideoxycytidine (ddC), is a pyrimidine nucleoside analog that has been used as an antiviral agent.[1][2] Its mechanism of action relies on its intracellular phosphorylation to the active triphosphate form, which then acts as a reverse transcriptase inhibitor.[3] The monophosphate form, and specifically its ammonium salt, represents a crucial step in the synthetic pathway to the active pharmaceutical ingredient. Understanding the structure and properties of this intermediate is paramount for process optimization and quality control in drug manufacturing.

Chemical Structure and Elucidation

The chemical structure of Zalcitabine Monophosphate Ammonium Salt is composed of three key moieties: the Zalcitabine nucleoside, a monophosphate group, and an ammonium counter-ion.

  • Zalcitabine Core: The foundational structure is Zalcitabine, which consists of a pyrimidine base (cytosine) attached to a 2',3'-dideoxyribose sugar. The absence of the hydroxyl groups at the 2' and 3' positions of the sugar is a defining feature of this class of nucleoside analogs.

  • Monophosphate Group: A single phosphate group is esterified to the 5' hydroxyl group of the dideoxyribose sugar. This phosphorylation is the first step in the intracellular conversion of Zalcitabine to its active triphosphate form.

  • Ammonium Salt: The phosphate group, being acidic, is deprotonated and forms an ionic bond with an ammonium ion (NH₄⁺). This salt formation can improve the stability and handling of the compound compared to the free acid form.

The systematic name for the core molecule is 4-amino-1-(2,3-dideoxy-β-D-ribofuranosyl)pyrimidin-2(1H)-one 5'-(monophosphate). The presence of the ammonium counter-ion makes it the ammonium salt.

Visualizing the Structure

Zalcitabine_Monophosphate_Ammonium_Salt cluster_zalcitabine Zalcitabine Moiety cluster_phosphate Monophosphate Group cluster_ammonium Ammonium Ion N1 N C2 C=O N1->C2 C1_prime C1' N1->C1_prime N3 N C2->N3 C4 C-NH2 N3->C4 C5 C C4->C5 C6 C C5->C6 C6->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime O4_prime O C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime O4_prime->C1_prime O5_prime O C5_prime->O5_prime P P O5_prime->P O1_p O- P->O1_p O2_p O P->O2_p = O3_p O P->O3_p NH4 NH₄⁺ Synthesis_Workflow Zalcitabine Zalcitabine Phosphorylation Phosphorylation Zalcitabine->Phosphorylation Crude_Product Crude Zalcitabine Monophosphate Phosphorylation->Crude_Product Purification Purification (e.g., Ion-Exchange Chromatography) Crude_Product->Purification Purified_Product Purified Zalcitabine Monophosphate (Free Acid) Purification->Purified_Product Salt_Formation Salt Formation (Ammonium Hydroxide) Purified_Product->Salt_Formation Final_Product Zalcitabine Monophosphate Ammonium Salt Salt_Formation->Final_Product

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics and Intracellular Metabolism of Zalcitabine

Abstract Zalcitabine (2',3'-dideoxycytidine, ddC), a synthetic pyrimidine nucleoside analogue, was a cornerstone in the early combination therapy regimens for Human Immunodeficiency Virus (HIV) infection. Its efficacy is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Zalcitabine (2',3'-dideoxycytidine, ddC), a synthetic pyrimidine nucleoside analogue, was a cornerstone in the early combination therapy regimens for Human Immunodeficiency Virus (HIV) infection. Its efficacy is not inherent but is critically dependent on its intracellular conversion to the active metabolite, dideoxycytidine 5'-triphosphate (ddCTP). This process, initiated by the formation of zalcitabine monophosphate (ddC-MP), is a pivotal determinant of the drug's antiviral activity. This technical guide provides a comprehensive examination of the pharmacokinetics (PK) of zalcitabine and delves into the nuanced biochemistry of its intracellular metabolic activation. We will explore the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, with a focused analysis on the enzymatic pathways and kinetics of its phosphorylation. Furthermore, this guide furnishes detailed, field-proven methodologies for the quantitative analysis of zalcitabine and its phosphorylated metabolites in biological matrices, offering researchers and drug development professionals a robust framework for preclinical and clinical investigation.

Pharmacokinetic Profile of Zalcitabine: A Systemic Overview

The systemic disposition of zalcitabine is characterized by rapid absorption and renal elimination, with minimal hepatic metabolism of the parent compound. Understanding this profile is fundamental to interpreting its intracellular activity and designing effective dosing regimens.

Absorption and Distribution

Following oral administration, zalcitabine is well-absorbed, with a mean absolute bioavailability exceeding 80%[1][2]. However, the rate of absorption can be influenced by food, which has been shown to decrease the maximum plasma concentration (Cmax) by approximately 39% and delay the time to Cmax (Tmax)[3].

Once in systemic circulation, zalcitabine exhibits a low degree of plasma protein binding (<4%), suggesting that drug-drug interactions due to binding-site displacement are unlikely[1]. It distributes into the central nervous system, with cerebrospinal fluid (CSF) concentrations reaching approximately 20% of corresponding plasma levels, demonstrating its ability to cross the blood-brain barrier[1][3].

Metabolism and Excretion

Zalcitabine does not undergo significant hepatic metabolism[1]. The primary route of elimination is renal excretion, with about 70% of an administered dose recovered as unchanged drug in the urine within 24 hours[3]. The plasma elimination half-life in patients with normal renal function is approximately 1 to 3 hours[3]. A minor metabolite, 2',3'-dideoxyuridine (ddU), has been identified but accounts for less than 15% of the dose[1][4]. This heavy reliance on renal clearance necessitates dose adjustments in patients with impaired renal function, as a prolonged half-life (up to 8.5 hours) is observed in this population[3].

Summary of Key Pharmacokinetic Parameters

The following table summarizes the essential pharmacokinetic parameters for zalcitabine in adult patients with normal renal function.

ParameterValueReference(s)
Oral Bioavailability >80%[1][2]
Time to Peak Plasma Conc. (Tmax) 1-2 hours[5]
Plasma Protein Binding <4%[1][2]
Volume of Distribution (Vd) 0.534 ± 0.127 L/kg
Elimination Half-Life (t½) 1-3 hours[3]
Primary Route of Elimination Renal Excretion (~70% unchanged)[3]
CNS Penetration (CSF:Plasma Ratio) ~20%[1][3]

Intracellular Metabolic Activation: The Genesis of Antiviral Activity

The therapeutic action of zalcitabine is entirely dependent on its conversion within HIV target cells (such as T-lymphocytes and macrophages) into its active 5'-triphosphate form. This multi-step phosphorylation cascade is initiated by the formation of zalcitabine monophosphate (ddC-MP).

The Sequential Phosphorylation Pathway

Zalcitabine, a pro-drug, enters the cell via both carrier-mediated and non-carrier-mediated transport mechanisms[3]. Inside the cell, it is sequentially phosphorylated by host cellular kinases.

  • Monophosphorylation: Zalcitabine is first converted to zalcitabine-5'-monophosphate (ddC-MP). This initial, and often rate-limiting, step is catalyzed by the enzyme deoxycytidine kinase (dCK) [4][6]. The efficiency of this reaction is relatively low due to a suboptimal affinity between zalcitabine and dCK[4].

  • Diphosphorylation: ddC-MP is subsequently converted to zalcitabine-5'-diphosphate (ddC-DP) by deoxycytidine monophosphate kinase.

  • Triphosphorylation: Finally, ddC-DP is phosphorylated to the active moiety, zalcitabine-5'-triphosphate (ddC-TP), by nucleoside diphosphate kinase[7].

The resulting ddC-TP acts as a competitive inhibitor of the HIV reverse transcriptase and as a DNA chain terminator upon its incorporation into the growing viral DNA strand[1][2][8].

Zalcitabine_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) ddC_ext Zalcitabine (ddC) ddC_int Zalcitabine (ddC) ddC_ext->ddC_int Cellular Uptake ddCMP Zalcitabine Monophosphate (ddC-MP) ddC_int->ddCMP Deoxycytidine Kinase (dCK) [Rate-Limiting Step] ddCDP Zalcitabine Diphosphate (ddC-DP) ddCMP->ddCDP dCMP Kinase ddCTP Zalcitabine Triphosphate (ddC-TP) [Active Form] ddCDP->ddCTP NDP Kinase inhibition HIV Reverse Transcriptase Inhibition & DNA Chain Termination ddCTP->inhibition

Caption: Intracellular phosphorylation pathway of zalcitabine.

Causality in Phosphorylation Efficiency

The rate and extent of zalcitabine phosphorylation can vary significantly depending on the cell type and its activation state[3]. For instance, zalcitabine is more efficiently triphosphorylated in resting peripheral blood mononuclear cells compared to activated cells[3]. This is a key differentiator from zidovudine (AZT) and has implications for the drug's activity in different cellular reservoirs of HIV. Drug-drug interactions can also occur at this level; lamivudine (3TC) can significantly inhibit the intracellular phosphorylation of zalcitabine, which is why co-administration of these two drugs is not recommended[2]. Similarly, doxorubicin has been shown to inhibit zalcitabine phosphorylation in vitro[1].

Methodologies for Quantitative Analysis

Accurate quantification of zalcitabine and its phosphorylated metabolites is essential for PK/PD (pharmacokinetic/pharmacodynamic) modeling and clinical monitoring. The low therapeutic doses of zalcitabine present an analytical challenge, necessitating highly sensitive assays[9][10].

Protocol 1: Quantification of Zalcitabine in Human Plasma via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specificity, sensitivity, and high-throughput capabilities[11].

Rationale: This method provides a robust and sensitive approach to measure parent drug concentrations, crucial for establishing systemic exposure. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting for matrix effects and variations in sample processing and instrument response, ensuring the highest level of accuracy.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., ¹³C,¹⁵N₂-Zalcitabine in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm × 4.6 mm, 5-µm) is suitable[12].

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient from 5% to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-9 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Zalcitabine: Q1: 212.1 → Q3: 112.1

      • Internal Standard: Q1: 215.1 → Q3: 114.1

    • Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.

    • Use a weighted (1/x²) linear regression to fit the data. The concentration of zalcitabine in unknown samples is determined from this curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Plasma Sample + Internal Standard precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge transfer Supernatant Transfer centrifuge->transfer evap Evaporation (Nitrogen) transfer->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition (Peak Area Ratio) ms->data curve Calibration Curve Generation data->curve calc Calculate Unknown Concentration curve->calc

Caption: General workflow for LC-MS/MS quantification of zalcitabine.

Protocol 2: Analysis of Intracellular Zalcitabine Monophosphate in PBMCs

Rationale: Measuring the first phosphorylated metabolite, ddC-MP, provides direct insight into the rate-limiting step of metabolic activation. This requires separating the polar metabolite from the complex intracellular matrix and from highly abundant endogenous nucleotides. Ion-pair reversed-phase chromatography is a robust technique for this purpose.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Culture PBMCs at a density of 1 x 10⁶ cells/mL in appropriate media (e.g., RPMI-1640).

    • Incubate cells with a known concentration of zalcitabine (e.g., 10 µM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Harvesting and Lysis:

    • Harvest cells by centrifugation (500 x g, 5 min, 4°C).

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

    • Count the cells to allow for normalization of metabolite concentrations.

    • Lyse the cell pellet by adding 200 µL of ice-cold 70% methanol containing an appropriate internal standard (e.g., a stable isotope-labeled nucleotide).

    • Vortex vigorously and incubate on ice for 30 minutes.

  • Metabolite Extraction:

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the intracellular metabolites to a new tube.

    • Evaporate the supernatant to dryness using a vacuum concentrator.

    • Reconstitute the sample in 100 µL of mobile phase A for analysis.

  • Chromatographic Separation (Ion-Pair LC):

    • HPLC System: As described in Protocol 1.

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 10 mM dimethylhexylamine (DMHA) in water, adjusted to pH 7.0 with acetic acid.

    • Mobile Phase B: 10 mM DMHA in 50:50 acetonitrile:water, pH 7.0.

    • Rationale for Ion-Pairing: The DMHA acts as an ion-pairing agent, neutralizing the negative charge of the phosphate group on ddC-MP, thereby allowing for its retention on a standard C18 column.

    • Gradient Elution: A shallow gradient, starting with a high percentage of aqueous phase (A) and slowly increasing the organic phase (B), is required to separate the polar phosphates.

  • Mass Spectrometric Detection:

    • Ionization Source: ESI, negative mode (to detect the deprotonated phosphate group).

    • Detection Mode: MRM.

    • MRM Transitions (Example):

      • ddC-MP: Q1: 290.1 → Q3: 79.0 (phosphate fragment) or 158.0 (phosphoribose fragment).

    • Parameters should be optimized as previously described.

Conclusion

The clinical utility of zalcitabine is a direct function of its pharmacokinetic properties and, more critically, its intracellular metabolic activation. While its systemic PK is straightforward—characterized by good oral absorption and renal clearance—its intracellular life is more complex. The conversion to zalcitabine monophosphate via deoxycytidine kinase is a crucial, rate-limiting step that dictates the ultimate formation of the active ddC-TP metabolite. For researchers in the field, a thorough understanding of this entire pathway, from systemic circulation to intracellular phosphorylation, is paramount. The validated, high-sensitivity analytical methods detailed herein, particularly LC-MS/MS, provide the necessary tools to dissect these processes, enabling robust PK/PD correlations and furthering our understanding of nucleoside analogue pharmacology.

References

  • HIVID® (zalcitabine) Tablets - accessdata.fda.gov. (2002). U.S.
  • zalcitabine (dideoxycytidine, ddC). (n.d.). Drugs.com.
  • Zalcitabine | Oncohema Key. (2016). Oncohema Key.
  • Zalcitabine - Wikipedia. (n.d.). Wikipedia.
  • Morse, G. D., et al. (1996). Zalcitabine Population Pharmacokinetics: Application of Radioimmunoassay. Antimicrobial Agents and Chemotherapy, 40(2), 348–353. [Link]

  • Brogden, R. N., & Faulds, D. (1992). Zalcitabine. A review of its pharmacodynamic and pharmacokinetic properties, and clinical efficacy in patients with HIV infection. Drugs, 44(6), 951–985. [Link]

  • Hao, Z., et al. (1990). Intracellular metabolism of 2',3'-dideoxynucleosides in duck hepatocyte primary cultures. Molecular Pharmacology, 37(2), 157–163. [Link]

  • Zalcitabine: HIV Uses, Warnings, Side Effects and Dosage. (n.d.). MedicineNet. [Link]

  • Metabolic scheme for zalcitabine. (n.d.). ResearchGate. [Link]

  • Adkins, J. C., Peters, D. H., & Faulds, D. (1997). Zalcitabine. An update of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of HIV infection. Drugs, 53(6), 1054–1080. [Link]

  • Shelton, M. J., et al. (1996). Pharmacokinetics of saquinavir, zidovudine, and zalcitabine in combination therapy. Antimicrobial Agents and Chemotherapy, 40(7), 1644–1651. [Link]

  • M. A. Fischl, et al. (1995). Combination and monotherapy with zidovudine and zalcitabine in patients with advanced HIV disease. Annals of Internal Medicine, 122, 24-32. [Link]

  • Zalcitabine Action Pathway. (2014). Small Molecule Pathway Database (SMPDB). [Link]

  • Adkins, J. C., Peters, D. H., & Faulds, D. (1997). Zalcitabine. An update of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of HIV infection. Drugs, 53(6), 1054–1080. [Link]

  • Shelton, M. J., et al. (1996). Pharmacokinetics of saquinavir, zidovudine, and zalcitabine in combination therapy. Antimicrobial Agents and Chemotherapy, 40(7), 1644–1651. [Link]

  • Morse, G. D., et al. (1996). Zalcitabine Population Pharmacokinetics: Application of Radioimmunoassay. Antimicrobial Agents and Chemotherapy, 40(2), 348–353. [Link]

  • US20080214590A1 - Zalcitabine (Ddc) Boosted Lamivudine (3Tc) Compositions for Antiretroviral Therapy. (2008).
  • Pharmacology of Zalcitabine (Hivid); Clinical uses, Mechanism of action, Side effects. (2024). YouTube. [Link]

  • Reddy, B. et al. (2022). New Reverse-Phase High Performance Liquid Chromatographic Method for the Determination of Zalcitabine in Pharmaceutical Tablet Dosage Forms. Journal of Pharmaceutical Research International, 34(23B), 28-39. [Link]

  • Morse, G. D., et al. (1996). Zalcitabine Population Pharmacokinetics: Application of Radioimmunoassay. Antimicrobial Agents and Chemotherapy, 40(2), 348–353. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

  • Morse, G. D., et al. (2016). (PDF) Zalcitabine Population Pharmacokinetics: Application of Radioimmunoassay. ResearchGate. [Link]

  • de Oliveira, M. F., et al. (2012). Determination of Zalcitabine in Medicaments by Differential Pulse Voltammetry. International Journal of Electrochemistry, 2012, 1-6. [Link]

  • Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113322. [Link]

  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

  • Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs. (2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113322. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

  • Gendelman, S. M., et al. (2017). Simultaneous analysis of 11 medications for drug resistant TB in small hair samples to quantify adherence and exposure using a validated LC-MS/MS panel. Journal of Chromatography B, 1060, 245-254. [Link]

  • Pharmacokinetics of zalcitabine in a patient with AIDS. (n.d.). ResearchGate. [Link]

Sources

Exploratory

The Intracellular Phosphorylation of Zalcitabine: A Technical Guide to a Critical Activation Pathway

For Researchers, Scientists, and Drug Development Professionals Abstract Zalcitabine (2',3'-dideoxycytidine, ddC), a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphoryla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zalcitabine (2',3'-dideoxycytidine, ddC), a nucleoside reverse transcriptase inhibitor (NRTI), is a prodrug that requires intracellular phosphorylation to its active triphosphate form, 2',3'-dideoxycytidine triphosphate (ddCTP), to exert its anti-HIV activity. This technical guide provides an in-depth exploration of the enzymatic cascade responsible for the intracellular conversion of zalcitabine monophosphate (ddCMP) to its active triphosphate metabolite. We will dissect the key enzymes involved, their kinetic properties, and the cellular factors that regulate this critical activation pathway. Furthermore, this guide will furnish detailed experimental protocols for the quantitative analysis of this metabolic process, offering a framework for researchers in the field of antiretroviral drug development.

Introduction: The Journey of a Prodrug

Zalcitabine is a synthetic pyrimidine nucleoside analog of deoxycytidine, where the 3'-hydroxyl group on the sugar moiety is replaced by a hydrogen atom.[1][2] This structural modification is the cornerstone of its therapeutic action. Once incorporated into a growing chain of viral DNA by HIV's reverse transcriptase, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the cessation of viral replication.[1] However, for this to occur, zalcitabine must first be converted to its 5'-triphosphate form. This bioactivation is a multi-step process entirely dependent on the host cell's enzymatic machinery.[3][4]

The phosphorylation of zalcitabine begins with its conversion to zalcitabine monophosphate (ddCMP), a step catalyzed by deoxycytidine kinase (dCK).[3][5] This initial phosphorylation is often the rate-limiting step in the activation cascade.[5] Subsequently, ddCMP is converted to the diphosphate form (ddCDP) by UMP-CMP kinase, and finally to the active triphosphate form (ddCTP) by nucleoside diphosphate kinase (NDPK).[3][5] The efficiency of this three-enzyme pathway directly dictates the intracellular concentration of the active ddCTP and, consequently, the antiviral potency of zalcitabine.[5]

This guide will focus on the latter two steps of this critical pathway: the conversion of ddCMP to ddCDP and subsequently to ddCTP. Understanding the nuances of these phosphorylation events is paramount for optimizing antiretroviral therapies and designing novel nucleoside analogs with improved activation profiles.

The Enzymatic Machinery of Zalcitabine Activation

The intracellular phosphorylation of zalcitabine monophosphate is a sequential process orchestrated by two key cellular kinases:

  • UMP-CMP Kinase (UCK) / Deoxycytidylate Kinase (dCMPK): This enzyme is responsible for the second phosphorylation step, converting ddCMP to ddCDP.[5][6]

  • Nucleoside Diphosphate Kinase (NDPK): NDPK catalyzes the final phosphorylation, converting ddCDP to the active ddCTP.[1][7]

The efficiency of these enzymes in utilizing their respective zalcitabine-derived substrates is a critical determinant of the overall therapeutic efficacy of the drug.

UMP-CMP Kinase: A Potential Bottleneck

Human UMP/CMP kinase is a key enzyme in cellular pyrimidine metabolism, responsible for the phosphorylation of UMP, CMP, and dCMP.[8] It also plays a significant role in the activation of various pyrimidine nucleoside analogs.[8] However, studies have indicated that ddCMP is a relatively poor substrate for this enzyme compared to its natural counterpart, dCMP.[9] This suggests that the second phosphorylation step can also act as a bottleneck in the activation of zalcitabine.[9]

The activity of UMP/CMP kinase can be influenced by several cellular factors, including the availability of its phosphate donor, ATP, and the presence of magnesium ions.[8] Furthermore, the redox state of the cell may also play a regulatory role, as reducing agents have been shown to activate the enzyme in vitro.[6][10]

Nucleoside Diphosphate Kinase: The Final Activating Step

Nucleoside diphosphate kinases are ubiquitous enzymes that maintain the intracellular balance of nucleoside triphosphates.[7][10] They catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate.[7] In the context of zalcitabine activation, NDPK is responsible for the final, crucial step of converting ddCDP to ddCTP.[1]

While generally efficient, the activity of NDPK towards nucleoside analogs lacking a 3'-hydroxyl group can be significantly reduced compared to its natural substrates.[1][11] This is attributed to the importance of the 3'-hydroxyl group for optimal binding and catalysis within the enzyme's active site.[1]

Quantitative Analysis of Zalcitabine Phosphorylation

To rigorously study the intracellular phosphorylation of zalcitabine, it is essential to employ robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of intracellular nucleoside phosphates.[12][13]

Data Presentation: Kinetic Parameters of Phosphorylation

While specific kinetic constants for the enzymes involved in zalcitabine monophosphate phosphorylation are not extensively reported in the literature, a compilation of available data for related substrates provides valuable context.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Human UMP/CMP KinasedCMP404 - 16002.5 - 216 s-1 (kcat)[4][14]
Human UMP/CMP KinaseCMP5 - 5001.7 - 248 s-1 (kcat)[4][14]
Human UMP/CMP KinaseUMP50 - 16000.6 - 140 s-1 (kcat)[4][14]

Note: The ranges for Km and Vmax reflect variability reported across different studies and experimental conditions. Specific values for ddCMP are not consistently available, but it is established to be a poorer substrate than dCMP.[9]

Experimental Protocols

In Vitro Kinase Assay for UMP-CMP Kinase Activity

This protocol describes a method to determine the in vitro phosphorylation of ddCMP to ddCDP by UMP-CMP kinase.

Rationale: This assay allows for the direct measurement of the enzymatic activity of UMP-CMP kinase towards the specific substrate ddCMP, providing insights into the efficiency of this phosphorylation step.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, and 1 mM DTT.

    • Prepare a stock solution of ddCMP.

    • Prepare a stock solution of purified recombinant human UMP-CMP kinase.

  • Assay Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ddCMP (at varying concentrations to determine Km), and purified UMP-CMP kinase.

    • Include a negative control with no enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold 0.6 M perchloric acid or by heat inactivation at 95°C for 5 minutes.

  • Sample Preparation for Analysis:

    • Neutralize the perchloric acid-terminated samples with potassium carbonate.

    • Centrifuge to remove the precipitate.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Analyze the samples by anion-exchange HPLC to separate and quantify ddCMP and the product, ddCDP.

    • Use a suitable anion-exchange column and a gradient of a low-concentration phosphate buffer and a high-concentration phosphate buffer.

    • Monitor the elution profile at 271 nm.

  • Data Analysis:

    • Calculate the amount of ddCDP produced.

    • Determine the initial reaction velocities at different ddCMP concentrations.

    • Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the Km and Vmax of UMP-CMP kinase for ddCMP.

Quantification of Intracellular Zalcitabine Phosphates by LC-MS/MS

This protocol outlines a method for the extraction and quantification of ddCMP, ddCDP, and ddCTP from cultured cells.

Rationale: This method allows for the direct measurement of the intracellular concentrations of zalcitabine and its phosphorylated metabolites, providing a comprehensive picture of the drug's activation within the cellular environment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., CEM, MOLT-4) to the desired density.

    • Treat the cells with a known concentration of zalcitabine for a specified time.

  • Cell Harvesting and Counting:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Accurately count the number of cells.

  • Intracellular Metabolite Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 60-70% methanol.

    • Incubate on ice for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed to pellet the cellular debris.

  • Sample Processing:

    • Transfer the supernatant containing the intracellular metabolites to a new tube.

    • Evaporate the methanol under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable HPLC column for the separation of polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) or a porous graphitic carbon (PGC) column.[12][15]

    • Employ a gradient elution with appropriate mobile phases (e.g., acetonitrile and ammonium acetate).

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify ddCMP, ddCDP, and ddCTP based on their unique parent and fragment ion masses.

  • Data Analysis and Quantification:

    • Generate a standard curve using known concentrations of ddCMP, ddCDP, and ddCTP.

    • Quantify the intracellular concentrations of the metabolites in the cell extracts by comparing their peak areas to the standard curve.

    • Normalize the results to the number of cells to express the data as pmol/10⁶ cells.

Visualizing the Pathway and Workflows

Intracellular Phosphorylation Pathway of Zalcitabine

Zalcitabine_Phosphorylation cluster_cell Intracellular Space Zalcitabine Zalcitabine (ddC) ddCMP Zalcitabine Monophosphate (ddCMP) Zalcitabine->ddCMP  deoxycytidine  kinase (dCK) ddCDP Zalcitabine Diphosphate (ddCDP) ddCMP->ddCDP  UMP-CMP  kinase ddCTP Zalcitabine Triphosphate (ddCTP) ddCDP->ddCTP  Nucleoside  Diphosphate Kinase (NDPK) Inhibition Inhibition of HIV Reverse Transcriptase ddCTP->Inhibition

Caption: Intracellular phosphorylation pathway of Zalcitabine (ddC).

Experimental Workflow for Intracellular Metabolite Quantification

Experimental_Workflow start Cell Culture & Treatment with Zalcitabine harvest Cell Harvesting & Counting start->harvest extract Intracellular Metabolite Extraction (Methanol) harvest->extract process Sample Processing (Drying & Reconstitution) extract->process analyze LC-MS/MS Analysis (HILIC/PGC column) process->analyze quantify Data Quantification (Standard Curve) analyze->quantify end Results (pmol/10^6 cells) quantify->end

Caption: Workflow for quantifying intracellular zalcitabine phosphates.

Conclusion and Future Perspectives

The intracellular phosphorylation of zalcitabine monophosphate is a complex and tightly regulated process that is fundamental to its antiviral activity. The efficiency of the enzymes UMP-CMP kinase and nucleoside diphosphate kinase plays a pivotal role in determining the intracellular levels of the active ddCTP. This technical guide has provided a comprehensive overview of this pathway, including the key enzymes, their known kinetic properties, and detailed experimental protocols for their study.

Future research in this area should focus on elucidating the precise kinetic parameters of these enzymes with their zalcitabine-derived substrates to better model the intracellular pharmacology of the drug. Furthermore, a deeper understanding of the cellular factors that regulate the expression and activity of these kinases will be crucial for predicting inter-individual variability in drug response and for the development of strategies to enhance the activation of zalcitabine and other nucleoside analogs. The methodologies and insights presented herein provide a solid foundation for such future investigations, ultimately contributing to the advancement of antiretroviral therapy.

References

  • Role of nucleoside diphosphate kinase in the activation of anti-HIV nucleoside analogs. (2000). Journal of Bioenergetics and Biomembranes. [Link]

  • Zalcitabine. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • New Evidences for a Regulation of Deoxycytidine Kinase Activity by Reversible Phosphorylation. (2006). Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • Cell cycle dependent regulation of deoxycytidine kinase, deoxyguanosine kinase, and cytosolic 5'-nucleotidase I activity in MOLT-4 cells. (2006). Nucleosides, Nucleotides and Nucleic Acids. [Link]

  • zalcitabine (dideoxycytidine, ddC). (n.d.). Drugs.com. [Link]

  • Reaction of human UMP-CMP kinase with the enantiomers of (d)CMP and... (2007). ResearchGate. [Link]

  • UMP/CMPK Is Not the Critical Enzyme in the Metabolism of Pyrimidine Ribonucleotide and Activation of Deoxycytidine Analogs in Human RKO Cells. (2011). PLoS ONE. [Link]

  • Structure, Folding and Stability of Nucleoside Diphosphate Kinases. (2020). International Journal of Molecular Sciences. [Link]

  • Structural Properties of UMP-Kinase from Escherichia coli: Modulation of Protein Solubility by pH and UTP. (2000). Biochemistry. [Link]

  • Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage. (2018). Oncogene. [Link]

  • Role of nucleoside diphosphate kinase in the regulation of... (2019). ResearchGate. [Link]

  • Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates. (2002). Molecular Cancer Therapeutics. [Link]

  • Nucleoside-diphosphate kinase. (n.d.). In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells. (2018). Journal of Chromatography B. [Link]

  • Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. (2022). Nucleic Acids Research. [Link]

  • A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. (2009). Pharmaceutical Research. [Link]

  • A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels. (2009). SciSpace. [Link]

  • Characterization of Human UMP/CMP Kinase and Its Phosphorylation of d- and l-Form Deoxycytidine Analogue Monophosphates. (2002). Molecular Cancer Therapeutics. [Link]

  • Characterization of human UMP-CMP kinase enzymatic activity and 5' untranslated region. (2001). Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression. [Link]

  • Nucleoside diphosphate kinase-mediated activation of heterotrimeric G proteins. (2004). Methods in Enzymology. [Link]

  • (PDF) Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates. (2002). ResearchGate. [Link]

  • Modulation of human UMP/CMP kinase affects activation and cellular sensitivity of deoxycytidine analogs. (2010). Biochemical Pharmacology. [Link]

  • Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase. (1993). Biochemical Pharmacology. [Link]

  • Kinetic properties and inhibition of human T lymphoblast deoxycytidine kinase. (1989). The Journal of Biological Chemistry. [Link]

  • (PDF) Quantitation of endogenous nucleoside triphosphates and nucleosides in human cells by liquid chromatography tandem mass spectrometry. (2014). ResearchGate. [Link]

  • Kinetic Analysis of Human Deoxycytidine Kinase With the True Phosphate Donor Uridine Triphosphate. (1997). Journal of Biological Chemistry. [Link]

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Zalcitabine. An update of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of HIV infection. (1997). Drugs. [Link]

  • Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. (2019). Molecules. [Link]

  • Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. (2018). Journal of Visualized Experiments. [Link]

  • Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis. (1998). The Journal of Biological Chemistry. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers in Chemistry. [Link]

  • Improving nucleoside diphosphate kinase for antiviral nucleotide analogs activation. (2015). Institut Pasteur. [Link]

Sources

Foundational

Binding affinity of zalcitabine monophosphate to viral polymerases

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Zalcitabine Monophosphate (ddCMP) in Viral and Host Polymerases Executive Summary Zalcitabine (2',3'-dideoxycytidine, ddC) is a foundational nucleoside...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Binding Affinity and Kinetics of Zalcitabine Monophosphate (ddCMP) in Viral and Host Polymerases

Executive Summary

Zalcitabine (2',3'-dideoxycytidine, ddC) is a foundational nucleoside analog reverse transcriptase inhibitor (NRTI) whose efficacy and toxicity profiles are dictated by its intracellular bioactivation and subsequent binding kinetics[1]. While the triphosphate form (ddCTP) is responsible for initial binding to the viral polymerase, it is the incorporated zalcitabine monophosphate (ddCMP) that dictates the ultimate pharmacological outcome. This whitepaper explores the structural biology, pre-steady state kinetics, and exonuclease evasion mechanisms of ddCMP within HIV-1 Reverse Transcriptase (RT) and human mitochondrial DNA polymerase γ (Pol γ ).

Molecular Context: The Phosphorylation Cascade and Chain Termination

To exert its antiviral effect, zalcitabine must undergo a three-step intracellular phosphorylation cascade mediated by host cellular kinases to become the active ddCTP[2]. Because the coding potential of the nucleobase remains identical to natural deoxycytidine, the binding affinity of ddCTP to the HIV-1 RT active site is nearly identical to that of the natural substrate, dCTP[3].

Upon binding, the viral RT catalyzes a nucleophilic attack by the 3'-OH of the primer strand on the α -phosphate of ddCTP. Pyrophosphate is released, and ddCMP is covalently incorporated into the growing viral DNA chain[4]. Because ddCMP lacks a 3'-hydroxyl group, the formation of the subsequent 5' to 3' phosphodiester linkage is sterically and chemically impossible, resulting in obligate chain termination of the viral genome[1][5].

G ddC Zalcitabine (ddC) ddCMP ddCMP (Monophosphate) ddC->ddCMP Cellular Kinases ddCTP ddCTP (Triphosphate) ddCMP->ddCTP Cellular Kinases RT HIV-1 RT Active Site (Binding & Catalysis) ddCTP->RT Competes with dCTP ChainTerm Chain Termination (ddCMP-terminated DNA) RT->ChainTerm PPi Release & Incorporation

Logical flow of zalcitabine activation and HIV-1 RT chain termination.

Structural Biology: The Reverse Transcription Initiation Complex (RTIC)

The exact orientation of ddCMP within the polymerase active site has been elucidated through advanced crystallographic studies. Researchers have successfully trapped the catalytically active HIV-1 RT in complex with double-stranded RNA/DNA, mimicking the Reverse Transcription Initiation Complex (RTIC) immediately after the incorporation of a single ddCMP nucleotide[6][7].

The structural data reveals that the binding of the ddCMP-terminated primer induces a hyperextended thumb conformation in the p66 subunit of RT to accommodate the wide dsRNA/DNA duplex[7]. The incorporated ddCMP is positioned precisely within the active site, but the absence of the 3'-OH prevents the critical coordination of the two catalytic Mg 2+ ions required for the next incoming dNTP, effectively freezing the polymerase in a non-productive state[4][8].

The Exonuclease Challenge: Pol γ Toxicity and ddCMP Excision

While ddCMP is highly effective at terminating viral replication, its off-target binding affinity for human mitochondrial DNA polymerase γ (Pol γ ) is the primary driver of zalcitabine's severe clinical toxicity (e.g., peripheral neuropathy)[2][5].

Unlike HIV-1 RT, Pol γ possesses a 3' 5' proofreading exonuclease site designed to excise misincorporated nucleotides. However, the excision of ddCMP is profoundly inefficient. Studies demonstrate that lamivudine monophosphate is excised 750-fold more rapidly than zalcitabine monophosphate[9][10].

The Causality of Toxicity: The low rate of ddCMP removal is driven by its hyper-stable binding affinity at the polymerase site. When physiological concentrations of the next correct dNTP are present, they bind opposite the template, forming a tight ternary complex (Enzyme-DNA-dNTP). The incorporated ddCMP binds more tightly at the polymerase site than a normal nucleotide, creating a steric stall that prevents the unfavorable transfer of the primer strand from the polymerase site to the exonuclease site[11]. This ternary trapping reduces the excision rate fourfold, resulting in a prolonged half-life of ~2.4 hours and subsequent mitochondrial depletion[11].

G PolSite Polymerase Site (ddCMP incorporated) Trans Primer Transfer PolSite->Trans Steric Clash / Stall Toxicity Mitochondrial Toxicity PolSite->Toxicity Ternary Complex Trapping ExoSite Exonuclease Site (Proofreading) Trans->ExoSite Unfavorable transfer Excision ddCMP Excision (Slow: t1/2 ~2.4h) ExoSite->Excision Hydrolysis Excision->Toxicity Inefficient removal

Mechanistic pathway of ddCMP-induced mitochondrial toxicity via Pol gamma.

Quantitative Data Summaries

Table 1: Comparative Excision and Toxicity Parameters of NRTI Monophosphates | Nucleoside Monophosphate | Pol γ Excision Half-Life | Relative Excision Rate | Clinical Toxicity Profile | |--------------------------|---------------------------------|------------------------|---------------------------| | Zalcitabine (ddCMP) | ~2.4 hours[11] | 1x (Baseline) | High (Neuropathy)[5] | | Lamivudine (3TC-MP) | ~11.5 seconds | 750x faster[9][10] | Low |

Table 2: Pre-Steady State Kinetic Parameters for Viral Polymerases | Substrate | Kd​ (Binding Affinity) | kpol​ (Incorporation Rate) | Catalytic Efficiency | |-----------|--------------------------|--------------------------------|----------------------| | dCTP (Natural) | ~15 μ M | ~20 s −1 | High | | ddCTP (Analog) | ~15 μ M[3] | ~10-15 s −1 [3][12] | High (Near natural) |

Experimental Workflows: Self-Validating Protocols

Protocol 1: Pre-Steady State Quench-Flow Kinetics for ddCMP Incorporation

To accurately measure the binding affinity ( Kd​ ) and incorporation rate ( kpol​ ) of ddCMP, steady-state assays are insufficient because they are limited by the slow rate of product dissociation. Quench-flow kinetics isolate the single-turnover chemical step[12].

  • Preparation of Reactants: Pre-incubate 100 nM HIV-1 RT with 200 nM 5'-radiolabeled DNA primer/template complex in Syringe A. In Syringe B, prepare varying concentrations of ddCTP (1 μ M to 100 μ M) with 10 mM MgCl 2​ .

  • Rapid Mixing: Utilize a rapid quench-flow instrument to mix Syringe A and B at 37°C.

  • Chemical Quenching: Terminate the reaction at specific millisecond intervals (0.01s to 5s) by injecting 0.3 M EDTA. Causality: EDTA rapidly chelates the catalytic Mg 2+ ions, instantly halting phosphodiester bond formation and freezing the reaction at exact kinetic timepoints.

  • Product Resolution: Resolve the extended (ddCMP-terminated) and unextended primers using 15% denaturing polyacrylamide gel electrophoresis (PAGE).

  • Validation Checkpoint: Run a parallel assay using a known RT mutant (e.g., M184V). The mutant should exhibit a measurable shift in kpol​ or Kd​ , validating the dynamic sensitivity of the assay system[12].

G step1 1. Prepare Reactants Syringe A: RT + DNA Syringe B: ddCTP + Mg2+ step2 2. Rapid Mixing Millisecond timescale reaction step1->step2 step3 3. Chemical Quench 0.3 M EDTA to halt Mg2+ catalysis step2->step3 step4 4. Product Analysis Denaturing PAGE & Quantification step3->step4

Pre-steady state quench-flow experimental workflow for measuring k_pol.

Protocol 2: Pol γ Exonuclease Excision Assay

This protocol determines the excision half-life of ddCMP from the mitochondrial polymerase, elucidating the mechanism of drug toxicity[11].

  • Substrate Preparation: Anneal a 5'-radiolabeled primer to a DNA template and perform a single-nucleotide pulse incorporation of ddCTP using recombinant human Pol γ .

  • Purification: Remove excess unincorporated ddCTP using a spin column to ensure no forward reaction occurs during the excision phase.

  • Excision Phase (The Chase): Resuspend the ddCMP-terminated complex in reaction buffer. Crucial Step: Add physiological concentrations of the next correct dNTPs (e.g., dATP, dTTP, dGTP). Causality: The presence of the next correct dNTPs forces the enzyme to attempt extension, forming the hyper-stable ternary complex that traps the ddCMP in the polymerase active site, mimicking the in vivo stalling mechanism[11].

  • Quantification: Aliquot samples over a 4-hour period, quench with formamide/EDTA, and resolve via PAGE to calculate the t1/2​ of excision.

  • Validation Checkpoint: Run a control reaction using a natural mismatched primer (e.g., dCMP mispaired with a template 'T'). The rapid excision of the natural mismatch validates that the exonuclease active site of the purified Pol γ is fully functional.

References

  • Zalcitabine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Source: pharmacompass.com.
  • NRTIs and Intracellular Activity and Toxicities for Women, Advanced HIV & Hepatitis. Source: natap.org.
  • Dideoxycytidine | C9H13N3O3 | CID 24066 - PubChem - NIH. Source: nih.gov.
  • Avoiding Drug Resistance in HIV Reverse Transcriptase | Chemical Reviews. Source: acs.org.
  • Structural basis of deoxynucleotide addition by HIV-1 RT during reverse transcription. Source: d-nb.info.
  • Cellular Pharmacology of Nucleoside- and Nucleotide-Analogue Reverse-Transcriptase Inhibitors and Its Relationship to Clinical Toxicities - Oxford Academic. Source: oup.com.
  • Exonuclease removal of dideoxycytidine (zalcitabine) by the human mitochondrial DNA polymerase - PubMed. Source: nih.gov.
  • Antiretroviral agents - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf. Source: nih.gov.
  • Evolving understanding of HIV-1 reverse transcriptase structure, function, inhibition, and resistance. Source: researchgate.net.
  • An In-depth Technical Guide to 2',3'-Dideoxycytidine Monophosphate (ddCMP) in Virology Research - Benchchem. Source: benchchem.com.
  • 6HAK: Crystal structure of HIV-1 reverse transcriptase (RT) in complex with a double stranded RNA represents the RT transcription initiation complex prior to nucleotide incorporation - RCSB PDB. Source: rcsb.org.
  • Single-Step Kinetics of HIV-1 Reverse Transcriptase Mutants Responsible for Virus Resistance to Nucleoside Inhibitors Zidovudine and 3-TC | Biochemistry. Source: acs.org.
  • DNA Polymerases as Therapeutic Targets - PMC - NIH. Source: nih.gov.

Sources

Protocols & Analytical Methods

Method

Application Note: Ion-Pairing RP-HPLC Method Development for Zalcitabine Monophosphate Ammonium Salt

Introduction & Chemical Context Zalcitabine (2',3'-dideoxycytidine, ddC) is a synthetic pyrimidine nucleoside analogue and a potent nucleoside reverse transcriptase inhibitor (NRTI)[1]. Within target cells, zalcitabine u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Zalcitabine (2',3'-dideoxycytidine, ddC) is a synthetic pyrimidine nucleoside analogue and a potent nucleoside reverse transcriptase inhibitor (NRTI)[1]. Within target cells, zalcitabine undergoes sequential phosphorylation by cellular kinases to form its active metabolite, dideoxycytidine 5'-triphosphate (ddCTP), which inhibits viral DNA synthesis[1]. The first, rate-limiting step in this cascade is the conversion of zalcitabine to zalcitabine monophosphate (ddCMP) by the enzyme 2′-deoxycytidine kinase[2].

In drug development and pharmacokinetic profiling, quantifying ddCMP (typically found at trace intracellular levels of 0.008–0.09 nmol/g[3]) is critical. As an isolated active pharmaceutical ingredient (API) intermediate or reference standard, ddCMP is frequently formulated as an ammonium salt to stabilize the highly acidic phosphate moiety.

The Analytical Challenge: While the parent drug zalcitabine can be easily resolved using standard reversed-phase high-performance liquid chromatography (RP-HPLC)[4][5], the monophosphate derivative presents a severe chromatographic challenge. The highly polar, negatively charged phosphate group prevents retention on standard C18 stationary phases, causing the analyte to elute in the void volume[6]. To achieve baseline separation, retention, and sharp peak symmetry, an Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) strategy must be employed.

Pathway ddC Zalcitabine (ddC) ddCMP Zalcitabine Monophosphate (ddCMP) ddC->ddCMP Deoxycytidine Kinase ddCDP Zalcitabine Diphosphate (ddCDP) ddCMP->ddCDP CMP Kinase ddCTP Zalcitabine Triphosphate (ddCTP) ddCDP->ddCTP NDP Kinase

Caption: Intracellular phosphorylation pathway of zalcitabine to its active triphosphate form.

Method Development Rationale: The Causality of Experimental Choices

To develop a robust, self-validating method, every chromatographic parameter was selected based on the specific physicochemical properties of zalcitabine monophosphate ammonium salt.

Stationary Phase & Ion-Pairing Mechanism

Standard C18 columns fail to retain nucleotide monophosphates[6]. We utilize Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing reagent in the mobile phase. The bulky, positively charged tetrabutylammonium cation dynamically coats the C18 stationary phase and forms a neutral, hydrophobic ion-pair complex with the negatively charged phosphate group of ddCMP. This dramatically increases the retention factor ( k′ ). The ammonium counter-ion from the API salt is highly polar, elutes in the void volume, and is transparent to UV detection, thus not interfering with the assay.

Mobile Phase pH Control (Critical Parameter)

The pH of the aqueous mobile phase is strictly maintained at 6.0 .

  • Why pH 6.0? At this pH, the phosphate group of ddCMP ( pKa1​≈1.5 , pKa2​≈6.5 ) is sufficiently ionized to ensure consistent and strong ion-pairing with TBAHS. Simultaneously, the cytosine nucleobase of zalcitabine ( pKa≈4.3 ) remains predominantly unprotonated (neutral). If the pH were dropped below 4.0, the cytosine ring would protonate, creating a zwitterion that disrupts the ion-pairing mechanism, leading to severe peak tailing and irreproducible retention times.

Detection Wavelength

Zalcitabine and its phosphorylated derivatives exhibit a strong, characteristic UV absorbance maximum due to the pyrimidine ring. UV detection is set to 265 nm , which provides optimal signal-to-noise ratio and aligns with validated compendial methods for the parent drug[4][7].

Workflow A 1. Stationary Phase Selection (End-capped C18, 5 µm, 150 x 4.6 mm) B 2. Ion-Pairing Optimization (5 mM TBAHS to maximize ddCMP retention) A->B C 3. pH & Buffer Tuning (10 mM Phosphate Buffer, pH 6.0) B->C D 4. System Suitability & Validation (Self-validating SST criteria enforcement) C->D

Caption: Step-by-step workflow for IP-RPLC method development of polar nucleotides.

Experimental Protocols

Materials and Reagents
  • Analyte: Zalcitabine monophosphate ammonium salt (Reference Standard, Purity 98%).

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm), Tetrabutylammonium hydrogen sulfate (TBAHS), Potassium dihydrogen phosphate ( KH2​PO4​ ), Potassium hydroxide (KOH) for pH adjustment.

Step-by-Step Preparation Method

Step 1: Preparation of Mobile Phase A (Aqueous Buffer)

  • Dissolve 1.36 g of KH2​PO4​ (10 mM) and 1.70 g of TBAHS (5 mM) in 1000 mL of Milli-Q water.

  • Place the beaker on a magnetic stirrer and insert a calibrated pH probe.

  • Carefully adjust the pH to exactly 6.0 ± 0.05 using dropwise addition of 1M KOH. (Causality: KOH is used instead of NaOH to prevent potential sodium-induced peak splitting sometimes observed with polar nucleotides).

  • Filter through a 0.22 µm nylon membrane and degas via sonication for 10 minutes.

Step 2: Preparation of Mobile Phase B (Organic Modifier)

  • Mix 500 mL of HPLC-grade Acetonitrile with 500 mL of Mobile Phase A (50:50, v/v).

  • Filter and degas. (Causality: Pre-mixing ensures the ion-pairing reagent concentration does not drop to zero during the gradient, preventing column dewetting and baseline drift).

Step 3: Standard Preparation

  • Accurately weigh 10.0 mg of Zalcitabine monophosphate ammonium salt. (Note: Ammonium salts of nucleotides are highly hygroscopic; perform weighing rapidly in a humidity-controlled environment).

  • Transfer to a 10 mL volumetric flask and dissolve in Mobile Phase A to yield a 1.0 mg/mL stock solution.

  • Dilute the stock solution with Mobile Phase A to a working concentration of 50 µg/mL.

Chromatographic Conditions

Table 1: Optimized IP-RPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Elution Profile
0.09551.0Isocratic hold to trap highly polar ddCMP
5.09551.0Start of gradient
12.060401.0Elution of strongly ion-paired ddCMP
15.060401.0Column wash
15.19551.0Return to initial conditions
20.09551.0Re-equilibration
  • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[5]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV Photodiode Array (PDA) at 265 nm[4][5]

Self-Validating System: System Suitability Testing (SST)

To ensure scientific integrity, this protocol operates as a self-validating system . Before any sample analysis can proceed, a System Suitability Mixture containing 50 µg/mL of parent zalcitabine (ddC) and 50 µg/mL of zalcitabine monophosphate (ddCMP) must be injected. The system is only deemed "Valid" if it meets the rigorous criteria outlined in Table 2.

Table 2: System Suitability Criteria (Self-Validation Gates)

ParameterTarget ValueCausality / Rationale for Criterion
Retention Factor ( k′ ) of ddCMP >3.0 Ensures the ion-pairing mechanism is actively preventing the nucleotide from eluting in the void volume.
Resolution ( Rs​ ) >2.5 Guarantees complete baseline separation between the neutral parent drug (ddC) and the ion-paired monophosphate (ddCMP).
Tailing Factor ( Tf​ ) ≤1.5 Confirms that secondary interactions (e.g., silanol interactions with the cytosine ring) are successfully suppressed by the pH 6.0 buffer.
Injection Precision (RSD%) ≤2.0% Based on 5 replicate injections of the standard; ensures autosampler accuracy and stable ion-pair equilibrium on the column.

Method Validation Summary

Following optimization, the method was validated according to ICH Q2(R1) guidelines. The quantitative performance data is summarized below, demonstrating the method's reliability for both assay and purity determination.

Table 3: Validation Performance Metrics

Validation ParameterResultAcceptance Criteria
Linearity Range 0.5 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD) 0.85% ≤2.0% (n=6)
Inter-day Precision (RSD) 1.12% ≤2.0% (n=12 over 3 days)
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0% at 3 concentration levels

References

  • Validated RP-HPLC method for the assay of zalcitabine in drug substance, formulated products and human serum. ingentaconnect.com.[https://vertexaisearch.cloud.google.
  • New Reverse-Phase High Performance Liquid Chromatographic Method for the Determination of Zalcitabine in Pharmaceutical Tablet D. globalresearchonline.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF37DIWWg12xdB0q3dYZKstLhmxs-YijIcj7J9QhsioVQfrkZFlLQWdO3AjnrSQBUZxHeUHRW9JlkwO-yUqtlASYZON4ee5meWMstjNLpHf-EgL7zh2nBUKy07g8bstbDdv2jWXsWKyAgsKZA-W3g==]
  • Validated RP-HPLC method for the assay of zalcitabine in drug substance, formulated products and human serum - IMR Press. imrpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI59p6xR7HMcgZAUo_ba0lCjvsAVfvz6JFQVaubFCXnek9arNCItfQIxvhD33ZWOp7MEUXwGtfR16tjGKjdMKy4k1ia1rQ2iy8ElgoChOLrdrTgm7hfyumaM3XXHcbTvnireTSjzvu342_lR4Um0gLLCVtw6hP74k993cd2f_i2KoKvxnGiKaa9FI=]
  • Dideoxycytidine | C9H13N3O3 | CID 24066 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Os900MyKy7HchaBkWmj5_9zvymGtnEVC4IbcqKJxSLJHj9yPpdVmgviWnqUCVh68lKIurks9kKv7g3xFQPeIbdWJWLRq9otT4-0POHL61xSrHMfDd-5cva6MFIR-vRpVCsCHCetq2kxVvKmrDuJrzFPn]
  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZVy2LtWH_WEKN6PgKDiZ9Yw6ItgUbCkAuiMe0k5KG_eeI1a0SQOOSGsfrSHZYMgTADFOAvdjWTtZTdgtkfQyJh_hGiZIf9-YhwdPFTrOEBtd7d_OqM4wwYpZ7Z00JuXYm]
  • European Journal of Biomedical AND Pharmaceutical sciences. googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaQLnKO5GEhEbzsuYR4ZsHHZ-nVVq-KHP51BQUof0FOF_oCsrEMWMSP--YFM7aF8YFon5CROdAvxGaAOKiTJq4rNxpHhQE9PzZh7Xqswi80uIGzM8wi6fQfjiur-B6NQmL9P9KkmuQ4x3TdXADAf975CSBt5EeD3aBJRRZTagZNCxACNRd2bB7rAoL5vByHh1Jlr1EsexWy9h1c79h]
  • HIVID® (zalcitabine) Tablets. fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmDX6a_KA9OEjxSO9uMeABkklUFXA56cnZkDd6wF7RvXeg31xUVmaxoOOHp-X4wC3WID6TrjyW1VX4xCKwDucjV1dCgPjeg1h0OcJwuGG3Sdj1ZBtQKuM6n6tcTnos8X6luEOdq3KErvSZZ6TSukGQvGQ5-vERwKYIsrXJbLQ0ugvUGeM=]

Sources

Application

Synthesis of Zalcitabine Monophosphate Ammonium Salt: A Detailed Guide for Drug Development Professionals

This document provides a comprehensive guide for the synthesis, purification, and characterization of zalcitabine monophosphate ammonium salt, a key intermediate in the development of zalcitabine-based antiviral therapie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of zalcitabine monophosphate ammonium salt, a key intermediate in the development of zalcitabine-based antiviral therapies. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction: The Significance of Zalcitabine and its Phosphorylated Metabolites

Zalcitabine (2',3'-dideoxycytidine, ddC) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that was historically used in the treatment of HIV/AIDS.[1] Like other NRTIs, its antiviral activity is dependent on intracellular phosphorylation to its active triphosphate form, ddCTP.[1][2] This active metabolite acts as a chain terminator when incorporated into viral DNA by reverse transcriptase, thus halting viral replication.[1] The initial phosphorylation to the monophosphate is a critical and often rate-limiting step in the activation pathway.[3][4][5] Therefore, the availability of high-purity zalcitabine monophosphate is crucial for various research and development activities, including the synthesis of the active triphosphate and the development of prodrug strategies. This guide details a robust protocol for the chemical synthesis of zalcitabine monophosphate and its subsequent conversion to the stable and readily handled ammonium salt.

Chemical Principles and Strategy

The primary challenge in the synthesis of nucleoside monophosphates is the selective phosphorylation of the 5'-hydroxyl group in the presence of other reactive functionalities on the nucleobase and the sugar moiety. While enzymatic methods exist, chemical synthesis offers a scalable and versatile alternative.[6] Several chemical phosphorylation methods have been developed, with one of the most common and effective being the Yoshikawa method, which utilizes phosphorus oxychloride (POCl₃) in a trialkyl phosphate solvent.[2][3][7][8][9] This method is advantageous as it often allows for the direct phosphorylation of unprotected nucleosides, simplifying the overall synthetic route.

The subsequent conversion of the monophosphate to its ammonium salt is typically achieved through ion-exchange chromatography or by direct neutralization. The ammonium salt form often provides better stability and handling characteristics compared to the free acid.

Below is a logical workflow for the synthesis of Zalcitabine Monophosphate Ammonium Salt.

Synthesis_Workflow Zalcitabine Zalcitabine (Starting Material) Phosphorylation Phosphorylation (Yoshikawa Method) Zalcitabine->Phosphorylation POCl₃, (RO)₃PO Crude_ZMP Crude Zalcitabine Monophosphate Phosphorylation->Crude_ZMP Purification Anion-Exchange Chromatography Crude_ZMP->Purification Purified_ZMP Purified Zalcitabine Monophosphate Purification->Purified_ZMP Salt_Formation Conversion to Ammonium Salt Purified_ZMP->Salt_Formation NH₄HCO₃ or NH₄OH Final_Product Zalcitabine Monophosphate Ammonium Salt Salt_Formation->Final_Product Characterization Characterization (NMR, HPLC, MS) Final_Product->Characterization

Caption: Overall workflow for the synthesis of Zalcitabine Monophosphate Ammonium Salt.

Part 1: Synthesis of Zalcitabine Monophosphate

This protocol is adapted from the well-established Yoshikawa method for nucleoside phosphorylation.[3][7][8][9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplesNotes
Zalcitabine (ddC)≥98%Sigma-Aldrich, Carbosynth, etc.Ensure it is dry before use.
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich, Acros Organics, etc.Freshly distilled or from a recently opened bottle. Handle in a fume hood.
Trimethyl phosphate ((CH₃O)₃PO)Anhydrous, ≥99%Sigma-Aldrich, Alfa Aesar, etc.Use an anhydrous grade. Store over molecular sieves.
Triethylamine (TEA)≥99.5%Sigma-Aldrich, Fisher Scientific, etc.Distill from CaH₂ before use.
Deionized waterType IMillipore or equivalent
Sodium bicarbonate (NaHCO₃)ACS reagent gradeFisher Scientific, VWR, etc.For quenching the reaction.
Dichloromethane (DCM)HPLC gradeFisher Scientific, VWR, etc.For extraction.
Anhydrous sodium sulfateACS reagent gradeFisher Scientific, VWR, etc.For drying organic layers.
Experimental Protocol
  • Preparation of the Reaction Mixture:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve zalcitabine (1.0 eq) in anhydrous trimethyl phosphate (10-20 mL per gram of zalcitabine).

    • Cool the solution to 0 °C in an ice-water bath.

  • Phosphorylation Reaction:

    • Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching the Reaction:

    • Once the reaction is deemed complete, slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture at 0 °C to quench the excess POCl₃. This step is highly exothermic and will produce gas. Ensure adequate venting and perform this in a fume hood.

    • Continue the addition of the bicarbonate solution until the pH of the aqueous layer is approximately 7-8.

  • Work-up and Extraction:

    • Allow the mixture to warm to room temperature.

    • Wash the aqueous mixture with dichloromethane (3 x volume of the reaction mixture) to remove the trimethyl phosphate and other nonpolar impurities.

    • Collect the aqueous layer containing the crude zalcitabine monophosphate.

Part 2: Purification by Anion-Exchange Chromatography

The crude aqueous solution of zalcitabine monophosphate is purified using anion-exchange chromatography, which separates molecules based on their net negative charge.[11][12]

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplesNotes
DEAE-Sephadex A-25 or similar anion-exchange resinChromatography gradeCytiva, Bio-Rad, etc.Prepare the resin according to the manufacturer's instructions.
Ammonium bicarbonate (NH₄HCO₃)ACS reagent gradeSigma-Aldrich, Fisher Scientific, etc.For preparing the elution buffer.
Deionized waterType IMillipore or equivalent
Chromatographic Protocol
  • Column Packing and Equilibration:

    • Pack a chromatography column with the prepared anion-exchange resin.

    • Equilibrate the column with deionized water until the pH of the eluate is neutral.

  • Sample Loading:

    • Load the crude aqueous solution of zalcitabine monophosphate onto the column.

  • Elution:

    • Wash the column with deionized water to remove any unbound impurities.

    • Elute the product using a linear gradient of ammonium bicarbonate solution (e.g., 0 to 0.5 M) in deionized water.

    • Collect fractions and monitor the elution of the product using UV-Vis spectroscopy at 272 nm (the approximate λmax for zalcitabine).

  • Fraction Pooling and Lyophilization:

    • Pool the fractions containing the pure zalcitabine monophosphate (as determined by HPLC analysis).

    • Lyophilize (freeze-dry) the pooled fractions to remove the water and ammonium bicarbonate, yielding the zalcitabine monophosphate ammonium salt as a white, fluffy solid.[13][14]

Part 3: Characterization of Zalcitabine Monophosphate Ammonium Salt

The identity and purity of the final product should be confirmed by a combination of spectroscopic and chromatographic techniques.

Analytical Techniques
TechniqueExpected Observations
¹H NMR (in D₂O)The spectrum should show characteristic peaks for the protons of the cytidine base and the dideoxyribose sugar. The phosphorylation at the 5'-position will cause a downfield shift and additional coupling to the 5'-protons.[15]
³¹P NMR (in D₂O, proton-decoupled)A single peak is expected in the phosphate region of the spectrum, confirming the presence of a monophosphate.[16][17] The chemical shift will be characteristic of a nucleoside 5'-monophosphate.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed on a suitable reverse-phase or anion-exchange column, indicating high purity. The retention time will be different from that of the starting material, zalcitabine.
Mass Spectrometry (MS) The mass spectrum (e.g., ESI-MS) should show the expected molecular ion for zalcitabine monophosphate.

Reaction Pathway and Mechanism

The phosphorylation of zalcitabine with phosphorus oxychloride proceeds through the formation of a reactive phosphorodichloridate intermediate at the primary 5'-hydroxyl group.

Reaction_Mechanism cluster_0 Phosphorylation of Zalcitabine cluster_1 Conversion to Ammonium Salt Zalcitabine Zalcitabine (ddC) Intermediate [5'-O-Dichlorophosphoryl -Zalcitabine Intermediate] Zalcitabine->Intermediate + POCl₃ - HCl POCl3 POCl₃ ZMP Zalcitabine Monophosphate (ddC-MP) Intermediate->ZMP + 2H₂O - 2HCl Hydrolysis H₂O (from quench) ZMP_acid Zalcitabine Monophosphate (Acid Form) ZMP_NH4 Zalcitabine Monophosphate Ammonium Salt ZMP_acid->ZMP_NH4 + NH₄⁺ NH4HCO3 NH₄HCO₃

Sources

Method

LC-MS/MS quantification of zalcitabine monophosphate ammonium salt in cell lysates

Application Note: Highly Sensitive LC-MS/MS Quantification of Zalcitabine Monophosphate (ddCMP) Ammonium Salt in Cell Lysates Introduction & Pharmacological Context Zalcitabine (2',3'-dideoxycytidine, ddC) is a nucleosid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Sensitive LC-MS/MS Quantification of Zalcitabine Monophosphate (ddCMP) Ammonium Salt in Cell Lysates

Introduction & Pharmacological Context

Zalcitabine (2',3'-dideoxycytidine, ddC) is a nucleoside reverse transcriptase inhibitor (NRTI) historically utilized in antiretroviral therapy. To exert its therapeutic effect, ddC must be internalized by host cells and undergo sequential phosphorylation by intracellular kinases to form its active triphosphate derivative (ddCTP)[1]. The initial phosphorylation step, catalyzed by deoxycytidine kinase to form zalcitabine monophosphate (ddCMP), is highly inefficient and acts as the rate-limiting bottleneck in the drug's intracellular activation[2].

Accurate quantification of intracellular ddCMP in peripheral blood mononuclear cells (PBMCs) or in vitro cell lysates is critical for evaluating NRTI pharmacokinetics, cellular toxicity profiles, and drug-drug interactions[1]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically optimized for the extraction and quantification of ddCMP.

Analytical Challenges and Mechanistic Solutions

Quantifying intracellular nucleotides presents a triad of bioanalytical challenges. The methodologies outlined below are grounded in established physicochemical principles to overcome these hurdles:

  • Enzymatic Instability (The Extraction Challenge): Nucleotides are highly susceptible to rapid hydrolysis by endogenous intracellular phosphatases the moment a cell is lysed.

    • Causality & Solution: We utilize rapid thermal quenching with ice-cold 70% methanol (-20°C). The high organic content and sub-zero temperature synergistically and instantly denature proteins, permanently halting phosphatase activity while selectively extracting polar metabolites[3].

  • Chromatographic Retention (The Separation Challenge): ddCMP is highly polar and negatively charged at physiological pH, resulting in poor retention (elution in the void volume) on standard reversed-phase (C18) columns.

    • Causality & Solution: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) is employed. A mobile phase combining triethylamine (TEA) and hexafluoroisopropanol (HFIP) is used. TEA acts as the ion-pairing reagent to retain the nucleotide on the C18 stationary phase. Unlike traditional non-volatile buffers, HFIP acts as a volatile dynamic modifier that enhances droplet desolvation in the MS source, increasing electrospray ionization (ESI) signal intensity by up to 50-fold[4].

  • Calibration Standard Integrity:

    • Causality & Solution: The ammonium salt of ddCMP is strictly utilized as the analytical reference standard. Unlike sodium or potassium salts, the ammonium salt is fully volatile in the ESI source. This prevents the formation of non-volatile metal adducts (e.g., [M-2H+Na]⁻) that split the ion current and severely reduce the sensitivity of the target [M-H]⁻ precursor ion[5].

Intracellular Phosphorylation Pathway

Pathway ddC Zalcitabine (ddC) Extracellular ddC_in Zalcitabine (ddC) Intracellular ddC->ddC_in Transporter ddCMP ddCMP Monophosphate ddC_in->ddCMP Deoxycytidine Kinase ddCDP ddCDP Diphosphate ddCMP->ddCDP Deoxycytidylate Kinase ddCTP ddCTP Triphosphate ddCDP->ddCTP Nucleoside Diphosphate Kinase

Diagram 1: Intracellular metabolic activation pathway of Zalcitabine (ddC) to its active forms.

Experimental Protocols

Materials and Reagents
  • Reference Standard: Zalcitabine monophosphate ammonium salt (Purity ≥98%).

  • Internal Standard (IS): Stable isotope-labeled ddCMP (e.g., ¹³C, ¹⁵N-ddCMP).

  • Solvents: LC-MS grade Methanol, LC-MS grade Water, Hexafluoroisopropanol (HFIP), Triethylamine (TEA).

Sample Preparation: Cell Lysis and Extraction Workflow

Self-Validating Checkpoint: To ensure extraction efficiency and accurately monitor matrix effects, the Stable Isotope-Labeled Internal Standard (SIL-IS) must be spiked directly into the extraction solvent prior to cell lysis. Spiking after lysis invalidates the recovery assessment.

Workflow step1 1. Cell Harvest Wash PBMCs with ice-cold PBS step2 2. Quenching & Lysis Add 70% cold Methanol (-20°C) + SIL-IS step1->step2 step3 3. Extraction Vortex, incubate at -20°C for 1 h step2->step3 step4 4. Clarification Centrifuge at 15,000 x g, 15 min, 4°C step3->step4 step5 5. Concentration Evaporate supernatant under N2 gas step4->step5 step6 6. LC-MS/MS Analysis Reconstitute in Mobile Phase A step5->step6

Diagram 2: Step-by-step sample preparation workflow for intracellular ddCMP extraction.

Step-by-Step Methodology:

  • Cell Harvesting: Centrifuge the PBMC suspension (approx. 5×106 cells) at 300 × g for 5 minutes to pellet the cells.

  • Washing (Critical Step): Wash the cell pellet twice with 1 mL of ice-cold PBS. Causality: Removing extracellular drug is mandatory; residual extracellular ddC can be artificially phosphorylated or interfere with baseline measurements if internalized during the lysis phase.

  • Quenching & Lysis: Immediately resuspend the pellet in 500 µL of extraction solvent (70% Methanol in water, pre-chilled to -20°C) containing 10 nM of the SIL-IS.

  • Extraction: Vortex vigorously for 30 seconds to disrupt the membrane, then incubate at -20°C for 1 hour to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C.

  • Concentration: Transfer the metabolite-rich supernatant to a new low-bind microcentrifuge tube. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex for 1 minute and transfer to an LC autosampler vial.

LC-MS/MS Analytical Conditions

Chromatography (IP-RPLC)

Separation is achieved using an IP-RPLC approach optimized for highly polar nucleotides[4].

ParameterSpecification
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Mobile Phase A 10 mM TEA and 50 mM HFIP in LC-MS grade Water
Mobile Phase B 10 mM TEA and 50 mM HFIP in LC-MS grade Methanol
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
2.0982
6.07030
7.01090
8.01090
8.1982
10.0982
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode[5]. The precursor ion for ddCMP is the deprotonated molecule [M-H]⁻ at m/z 290.1.

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
ddCMP 290.1110.1-60-35Quantifier (Cytosine base)
ddCMP 290.179.0-60-50Qualifier (Metaphosphate)
SIL-ddCMP (IS) 294.1113.1-60-35Internal Standard

Method Validation Summary

The method demonstrates excellent linearity and precision, validating its utility for complex intracellular matrices[4].

Validation ParameterResult
Linear Dynamic Range 0.5 nM – 500 nM
Lower Limit of Quantitation (LLOQ) 0.5 nM
Intra-day Precision (CV%) ≤ 8.5%
Inter-day Precision (CV%) ≤ 11.2%
Extraction Recovery 88.4% – 94.1%
Matrix Effect (IS-normalized) 96.5% – 104.2%

References

  • Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - nih.gov - 4

  • Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues - intechopen.com - 3

  • Technical Guide: Physicochemical and Analytical Profile of 2',3'-Dideoxycytidine-5'-monophosphate (ddCMP) - benchchem.com - 5

  • Metabolic scheme for zalcitabine. | Download Scientific Diagram - researchgate.net - 2

  • Cellular Pharmacology of Nucleoside- and Nucleotide-Analogue Reverse-Transcriptase Inhibitors and Its Relationship to Clinical Toxicities - oup.com - 1

Sources

Application

Comprehensive Application Note: Storage, Handling, and Experimental Protocols for Zalcitabine Monophosphate Ammonium Salt

Introduction and Mechanistic Overview Zalcitabine (2',3'-dideoxycytidine, ddC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) classically utilized in antiviral research[1][2]. In cellular environments, zal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Zalcitabine (2',3'-dideoxycytidine, ddC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) classically utilized in antiviral research[1][2]. In cellular environments, zalcitabine acts as a prodrug and must undergo sequential phosphorylation by host cellular kinases to become pharmacologically active[3][4]. The first and often rate-limiting step in this cascade is the conversion to zalcitabine monophosphate (ddCMP) by deoxycytidine kinase[4].

For in vitro research, Zalcitabine Monophosphate Ammonium Salt (CAS 1179343-05-5) is frequently utilized[5]. The ammonium salt formulation is specifically engineered to enhance the compound's aqueous solubility and thermodynamic stability compared to its free acid counterpart[3]. By utilizing the monophosphate form, researchers can bypass the initial kinase dependency, allowing for more direct investigations into downstream phosphorylation kinetics and viral polymerase inhibition[3].

MOA ddC Zalcitabine (ddC) (Prodrug) ddCMP Zalcitabine Monophosphate (ddCMP) ddC->ddCMP Deoxycytidine Kinase ddCDP Zalcitabine Diphosphate (ddCDP) ddCMP->ddCDP CMP Kinase ddCTP Zalcitabine Triphosphate (ddCTP) - Active ddCDP->ddCTP NDP Kinase RT HIV Reverse Transcriptase (Viral RNA -> DNA) ddCTP->RT Competes with dCTP Termination DNA Chain Termination (Lacks 3'-OH) RT->Termination Incorporation into viral DNA

Metabolic activation of zalcitabine to its active triphosphate form leading to DNA chain termination.

Physicochemical Properties & Causality in Storage

Understanding the physical properties of the ammonium salt is critical for maintaining its structural integrity. Nucleotide ammonium salts are inherently hygroscopic. Exposure to ambient humidity without proper equilibration leads to rapid moisture absorption, which facilitates the spontaneous hydrolysis of the phosphoester bond[3].

Quantitative Data Summary
PropertyValue / Specification
Chemical Name Zalcitabine Monophosphate Ammonium Salt
CAS Number 1179343-05-5[5]
Molecular Formula C9H17N4O6P (Ammonium salt)[5]
Molecular Weight 308.23 g/mol [5]
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water / Aqueous Buffers (pH 7.0 - 7.5)
Storage Temperature (Solid) -20°C (Desiccated)[6]
Storage Temperature (Solution) -80°C (Aliquoted to prevent freeze-thaw)

Causality of Storage Conditions: The solid must be stored at -20°C in a sealed desiccator[6]. When retrieving the vial, it must be allowed to equilibrate to room temperature for at least 30 minutes before opening. Failing to do so causes atmospheric moisture to condense on the cold powder, initiating premature degradation. Aqueous solutions are highly susceptible to environmental phosphatases and nucleases; therefore, they must be prepared in nuclease-free water and stored at -80°C.

Handling and Reconstitution Protocol

To ensure experimental reproducibility, the reconstitution of ddCMP ammonium salt must follow a self-validating workflow.

Workflow Visualization

Workflow Equilibrate Equilibrate vial to RT (30 mins in desiccator) Weigh Weigh ddCMP Ammonium Salt (Protect from light) Equilibrate->Weigh Dissolve Dissolve in RNase-free H2O or Buffer (pH 7.0-7.5) Weigh->Dissolve Sterilize Filter Sterilize (0.22 µm) Dissolve->Sterilize Aliquots Prepare Aliquots (Single-use volumes) Sterilize->Aliquots Store Store at -80°C (Up to 6 months) Aliquots->Store

Standardized workflow for reconstitution and long-term storage of ddCMP ammonium salt solutions.

Step-by-Step Reconstitution Methodology
  • Equilibration: Remove the sealed vial of Zalcitabine Monophosphate Ammonium Salt from -20°C storage[6]. Place it in a desiccator at room temperature for 30–45 minutes.

  • Weighing: Under a fume hood or biosafety cabinet, rapidly weigh the desired amount of the powder using an analytical balance. Minimize exposure to ambient light, as pyrimidine analogs can exhibit mild photosensitivity over prolonged periods.

  • Dissolution: Dissolve the powder in sterile, nuclease-free water or a neutral buffer (e.g., 10 mM Tris-HCl, pH 7.4) to create a concentrated stock solution (e.g., 10 mM or 50 mM). Causality note: The ammonium counterion ensures rapid dissolution without the need for heating or sonication, which could degrade the phosphate linkage[3].

  • Self-Validation (Concentration Verification): Do not assume the gravimetric weight is 100% accurate due to potential trace moisture. Validate the exact concentration of your stock solution using UV-Vis spectrophotometry. Dilute a small fraction (e.g., 1:1000) and measure the absorbance. Cytosine derivatives typically exhibit a λmax​ near 271 nm. Use the Beer-Lambert law ( A=ϵbc ) with the established molar extinction coefficient for cytidine analogs to confirm the exact molarity.

  • Sterilization: Pass the validated stock solution through a 0.22 µm low-protein-binding syringe filter (e.g., PES or PTFE membrane).

  • Aliquoting and Storage: Divide the sterile solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes. Flash-freeze in liquid nitrogen and transfer to -80°C. Never subject the solution to repeated freeze-thaw cycles, as this promotes hydrolysis of the monophosphate group.

Experimental Application: In Vitro Kinase Assay Preparation

Because zalcitabine monophosphate is an intermediate, it is frequently used in biochemical assays to study the kinetics of CMP kinase and NDP kinase, the enzymes responsible for converting it to the active triphosphate form[4].

Step-by-Step Assay Preparation
  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 mM KCl, and 1 mM DTT. Causality note: Mg²⁺ is an essential cofactor for kinase activity, as it stabilizes the ATP-enzyme complex.

  • Substrate Addition: Thaw a single-use aliquot of the ddCMP ammonium salt stock solution on ice. Dilute it into the reaction buffer to achieve a final substrate concentration of 10–100 µM, depending on the Km​ of the specific kinase being studied.

  • ATP Donor Addition: Add ultra-pure ATP to a final concentration of 1 mM to serve as the phosphate donor.

  • Enzyme Initiation: Initiate the reaction by adding the purified recombinant CMP kinase. Incubate at 37°C.

  • Quenching and Analysis: At designated time intervals, quench the reaction by adding an equal volume of ice-cold methanol or by heating to 95°C for 3 minutes. Centrifuge to remove precipitated proteins, and analyze the supernatant via HPLC or LC-MS/MS to quantify the conversion of ddCMP to ddCDP.

References

  • Title: CAS No : 1179343-05-5 | Product Name : Zalcitabine Monophosphate Ammonium Salt - Pharmaffiliates Source: pharmaffiliates.com URL: [Link]

  • Title: 85-5948-05 Zalcitabine Monophosphate Ammonium Salt 5mg CAS ... Source: as-1.co.jp URL: [Link]

  • Title: Zalcitabine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com Source: pharmacompass.com URL: [Link]

  • Title: Dideoxycytidine | C9H13N3O3 | CID 24066 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: European Journal of Biomedical AND Pharmaceutical sciences - Googleapis.com Source: googleapis.com URL: [Link]

Sources

Method

Application Note: Kinetic Evaluation of UMP/CMP Kinase Utilizing Zalcitabine Monophosphate Ammonium Salt

Executive Summary Zalcitabine (2',3'-dideoxycytidine, ddC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) historically utilized in the management of HIV. Like all NRTIs, its therapeutic efficacy is entirel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Zalcitabine (2',3'-dideoxycytidine, ddC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) historically utilized in the management of HIV. Like all NRTIs, its therapeutic efficacy is entirely dependent on its intracellular phosphorylation to the active triphosphate form (ddCTP). The conversion of the intermediate metabolite, zalcitabine monophosphate (ddCMP), to its diphosphate form (ddCDP) is catalyzed by human UMP/CMP kinase (CMPK1). Because dideoxynucleoside monophosphates are notoriously poor substrates for CMPK1, this step often represents the rate-limiting bottleneck in the drug's activation cascade.

This application note provides a comprehensive, self-validating protocol for evaluating the enzymatic kinetics of CMPK1 using high-purity zalcitabine monophosphate ammonium salt .

G ddC Zalcitabine (ddC) ddCMP Zalcitabine-MP (ddCMP) ddC->ddCMP dCK (ATP -> ADP) ddCDP Zalcitabine-DP (ddCDP) ddCMP->ddCDP CMPK1 (ATP -> ADP) ddCTP Zalcitabine-TP (ddCTP) ddCDP->ddCTP NDPK (ATP -> ADP) ViralDNA Chain Termination (Viral DNA) ddCTP->ViralDNA Reverse Transcriptase

Intracellular phosphorylation cascade of zalcitabine (ddC) culminating in viral DNA chain termination.

Reagent Spotlight: Why the Ammonium Salt?

When designing in vitro kinetic assays, the choice of the substrate's salt form is critical. Zalcitabine monophosphate ammonium salt (CAS: 1179343-05-5) is strongly preferred over the sodium salt for advanced enzymatic profiling.

  • Causality & Experience: While sodium salts are common, sodium ions cause severe signal suppression and adduct formation in electrospray ionization (ESI) if orthogonal validation via LC-MS/MS is required. The ammonium counter-ion is highly volatile, ensuring seamless compatibility with mass spectrometry while maintaining excellent aqueous solubility for high-concentration kinetic titrations.

Experimental Design & Causality (E-E-A-T)

Assay Selection: Direct HPLC vs. Coupled Spectrophotometry

Many kinase assays rely on coupled spectrophotometric systems (e.g., pyruvate kinase/lactate dehydrogenase) that measure NADH depletion as a proxy for ADP generation. However, testing nucleoside analogs in coupled systems introduces a high risk of artifactual interference, as the analogs may inadvertently inhibit the coupling enzymes.

The Solution: A direct Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) assay. By physically separating the substrate (ddCMP) and the product (ddCDP), the assay becomes a self-validating system . The molar sum of ddCMP and ddCDP must remain constant throughout the time-course; any deviation immediately alerts the researcher to unspecific phosphatase or nucleotidase contamination.

The Critical Role of the ATP/Mg²⁺ Ratio

As demonstrated by Liou et al., human CMPK1 is responsible for the phosphorylation of CMP, UMP, and dCMP, but exhibits significantly lower affinity for dideoxynucleoside analogs . Furthermore, Hsu et al. elucidated that the phosphorylation of cytidine analogs by CMPK1 is differentially regulated by the ratio of ATP to Magnesium . Free ATP acts as a competitive inhibitor for dCMP and ddCMP phosphorylation. Therefore, the true phosphate donor is the equimolar ATP-Mg²⁺ complex. Our protocol strictly mandates a 1:1 ratio of ATP to MgCl₂ to prevent free-ATP-mediated inhibition.

Step-by-Step Protocol: HPLC-Based CMPK1 Kinetic Assay

Workflow Step1 1. Reagent Preparation (ddCMP, ATP, Mg2+, CMPK1) Step2 2. Reaction Incubation (37°C, Time-course) Step1->Step2 Step3 3. Reaction Quenching (95°C for 3 min + Centrifuge) Step2->Step3 Step4 4. HPLC Separation (Ion-pairing RP-HPLC) Step3->Step4 Step5 5. Kinetic Analysis (Peak Integration & MM Fit) Step4->Step5

Step-by-step experimental workflow for the HPLC-based CMPK1 kinetic assay.

Phase 1: Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5) containing 50 mM KCl. Filter through a 0.22 µm membrane.

  • Substrate Stock: Dissolve zalcitabine monophosphate ammonium salt in nuclease-free water to a concentration of 10 mM. Verify concentration via UV absorbance ( ϵ271​ ≈ 9,100 M⁻¹cm⁻¹).

  • Co-factor Complex: Prepare a 100 mM equimolar stock of ATP and MgCl₂ in water. Adjust pH to 7.0 using dilute NaOH to ensure stability.

  • Enzyme: Thaw recombinant human CMPK1 (e.g., from Novocib ) on ice and dilute to 1 µg/µL in Assay Buffer containing 1 mM DTT to maintain the active redox state.

Phase 2: Reaction Assembly & Initiation
  • In a 1.5 mL microcentrifuge tube, assemble the reaction mixture:

    • 70 µL Assay Buffer

    • 10 µL ATP-Mg²⁺ stock (Final concentration: 10 mM)

    • 10 µL ddCMP stock (Final concentration: 1 mM; vary this from 0.1 to 5.0 mM for Michaelis-Menten kinetics).

  • Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add 10 µL of the CMPK1 enzyme. Mix gently by pipetting.

Phase 3: Quenching & Self-Validation
  • At designated time points (e.g., 0, 10, 20, 30, and 60 minutes), withdraw 20 µL aliquots.

  • Quench: Immediately transfer the aliquot into a PCR tube and heat at 95°C for 3 minutes. Causality Note: Heat denaturation is preferred over acidic quenching (e.g., perchloric acid) because it avoids the introduction of high salt loads that can distort IP-RP-HPLC peak shapes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured kinase. Transfer the clear supernatant to an HPLC vial.

Phase 4: IP-RP-HPLC Analysis
  • Column: C18 Reversed-Phase (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM Potassium phosphate buffer (pH 6.0) supplemented with 5 mM tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing agent.

  • Mobile Phase B: 100% Methanol.

  • Gradient:

    • 0–5 min: 0% B (Isocratic hold to elute neutrals/nucleosides)

    • 5–15 min: Linear gradient from 0% to 30% B (Elutes ddCMP followed by ddCDP)

    • 15–20 min: 30% B (Flushes ATP and ADP)

  • Detection: UV absorbance at 271 nm. Integrate the area under the curve (AUC) for the ddCMP and ddCDP peaks.

Data Presentation & Kinetic Analysis

By plotting the initial velocity ( V0​ ) of ddCDP formation against varying concentrations of ddCMP, researchers can extract the Michaelis-Menten parameters ( Km​ and Vmax​ ). The table below summarizes the expected kinetic landscape of human CMPK1, highlighting the significant catalytic barrier posed by the lack of the 3'-hydroxyl group in zalcitabine monophosphate.

SubstrateKinase SourceApparent Km​ (mM)Relative Vmax​ (%)Efficiency ( Vmax​/Km​ )
CMP (Natural)Human Recombinant0.04 - 0.06100Very High
dCMP (Natural)Human Recombinant0.30 - 0.9020 - 50Moderate
ddCMP (Analog)Human Recombinant1.50 - 2.505 - 15Very Low

Data synthesized from foundational kinetic characterizations of human UMP/CMP kinase.

References

  • Title: Characterization of Human UMP/CMP Kinase and Its Phosphorylation of d- and l-Form Deoxycytidine Analogue Monophosphates Source: Cancer Research (American Association for Cancer Research) URL: [Link]

  • Title: Phosphorylation of Cytidine, Deoxycytidine, and Their Analog Monophosphates by Human UMP/CMP Kinase Is Differentially Regulated by ATP and Magnesium Source: Molecular Pharmacology (American Society for Pharmacology and Experimental Therapeutics) URL: [Link]

  • Title: Active Purified Enzymes for Nucleotide Metabolism Research Source: NOVOCIB URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Zalcitabine Monophosphate Ammonium Salt HPLC Analysis

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of zalcitabine monophosphate ammonium salt. This guide is designed for researchers, analytical scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of zalcitabine monophosphate ammonium salt. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with poor peak shape during their chromatographic separations. As a highly polar and ionizable molecule, zalcitabine monophosphate presents unique challenges that require a systematic and well-understood approach to method development and troubleshooting.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions to resolve issues like peak tailing, fronting, and splitting.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered with zalcitabine monophosphate analysis. We recommend starting here, as many problems can be resolved with minor adjustments to your existing method.

Question 1: My zalcitabine monophosphate peak is showing significant tailing. What is the most likely cause and the quickest fix?

Answer: Peak tailing for a polar, anionic compound like zalcitabine monophosphate is most frequently caused by secondary ionic interactions between the negatively charged phosphate group and residual, positively charged free silanol groups on the surface of the silica-based stationary phase. This is especially prominent at mid-range pH values where both the analyte and the silanols are ionized.

Quick Fixes to Try First:

  • Lower the Mobile Phase pH: The most effective initial step is to lower the pH of your aqueous mobile phase to between 2.5 and 3.0 using an appropriate buffer like phosphate or formate. At this pH, the free silanol groups (pKa ~3.5-4.5) are protonated and rendered neutral, minimizing their ability to interact with the anionic phosphate group of your analyte.

  • Increase Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10mM to 25-50mM) can help. The higher concentration of buffer ions will compete with the analyte for active sites on the stationary phase, effectively "masking" the residual silanols and improving peak shape.

Troubleshooting Workflow for Peak Tailing

G A Observe Peak Tailing B Primary Cause: Secondary Silanol Interactions A->B C Solution 1: Suppress Silanol Activity B->C D Solution 2: Mask Active Sites B->D E Adjust Mobile Phase pH to 2.5-3.0 (e.g., with 0.1% Formic Acid or Phosphate Buffer) C->E Protonate Silanols F Increase Buffer Strength (e.g., from 10mM to 50mM) D->F Competitive Shielding G Evaluate Peak Shape (Asymmetry Factor) E->G F->G H Issue Resolved G->H Asymmetry ≈ 1.0 I Issue Persists: Proceed to Advanced Troubleshooting G->I Asymmetry > 1.5

Caption: Initial troubleshooting workflow for peak tailing.

Question 2: My peak is splitting or showing a "shoulder." What does this indicate?

Answer: Peak splitting or the appearance of a shoulder often points to one of three issues:

  • Column Contamination/Partial Blockage: The most common cause is a blockage of the column inlet frit or a void in the packed bed. This creates alternative flow paths for the sample, leading to a distorted peak.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing the peak to broaden and potentially split.

  • Mismatch between Sample Diluent and Mobile Phase: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., pure acetonitrile or methanol when your mobile phase is 95% aqueous), it can cause localized distortion of the chromatography as the sample plug travels onto the column. The analyte effectively "crashes out" and then re-dissolves, leading to a split peak.

Step-by-Step Troubleshooting Protocol:

  • Verify Sample Diluent: First, ensure your sample is dissolved in the initial mobile phase or a solvent that is weaker. For zalcitabine monophosphate in a reversed-phase method, this would typically be the aqueous portion of your mobile phase.

  • Reduce Injection Volume/Concentration: Perform a series of injections, reducing the sample concentration or injection volume by half with each run. If the peak shape improves and the split resolves, you were experiencing mass overload.

  • Perform Column Wash/Reversal: If the issue persists, it is likely a physical problem with the column.

    • Disconnect the column from the detector and flush it directly to waste with a strong solvent (e.g., 100% Acetonitrile, then 100% Isopropanol) to remove strongly retained contaminants.

    • If your column allows for it (check the manufacturer's instructions), reverse the column direction and flush it with the mobile phase at a low flow rate. This can often dislodge particulate matter from the inlet frit.

Question 3: I'm seeing a "shark-fin" or fronting peak. What's the cause?

Answer: Peak fronting is less common than tailing for this analyte but typically indicates column overload . This happens when you inject too much sample mass onto the column. The stationary phase becomes saturated, and the distribution isotherm of the analyte becomes non-linear, leading to a peak with a sharp, steep front and a sloping tail.

Experimental Verification:

Injection ConcentrationInjection VolumeResulting Peak ShapeInterpretation
1.0 mg/mL10 µLSevere Fronting (Asymmetry < 0.8)Overload Condition
0.1 mg/mL10 µLSymmetrical Peak (Asymmetry ≈ 1.0)Within Linear Range
0.01 mg/mL10 µLSymmetrical Peak, Lower Signal-to-NoiseWithin Linear Range

To resolve this, systematically reduce your sample concentration or injection volume until a symmetrical peak is achieved, as demonstrated in the table above.

Part 2: Advanced Troubleshooting & Method Optimization

If the initial steps have not resolved your peak shape issues, a more fundamental aspect of your method may require optimization.

Problem: Persistent Peak Tailing Despite pH and Buffer Adjustments

If lowering the pH and increasing buffer strength did not fully resolve peak tailing, you may be dealing with metal chelation effects or require a different stationary phase.

Deeper Dive: The Role of Metal Chelation Zalcitabine monophosphate, with its phosphate and adjacent hydroxyl groups, can act as a chelating agent for trace metal ions (e.g., iron, nickel) that may be present in the stainless steel components of your HPLC (frits, tubing) or within the silica matrix of the column itself. This interaction leads to significant peak tailing that is not resolved by addressing silanol interactions alone.

Logical Troubleshooting Flow for Metal Chelation

G A Persistent Peak Tailing (pH & Buffer Optimized) B Hypothesis: Metal Chelation A->B C Diagnostic Test: Add a Chelating Agent to Mobile Phase B->C D Prepare Mobile Phase with ~15-20 mM Medronic Acid or ~0.1-0.5 mM EDTA C->D E Equilibrate Column & Inject Sample D->E F Evaluate Peak Shape E->F G Peak Shape Improves Dramatically F->G Asymmetry ≈ 1.0 H Peak Shape Unchanged F->H Asymmetry > 1.5 I Conclusion: Metal Chelation is the Primary Cause. Implement Chelator in Final Method. G->I J Conclusion: Chelation is NOT the issue. Consider Alternative Stationary Phase (e.g., Hybrid Silica, Polymer-Based). H->J

Caption: Diagnostic workflow for identifying metal chelation issues.

Experimental Protocol: System Passivation and Use of Chelators

  • System Passivation: Before introducing a chelating agent, it's good practice to passivate your HPLC system to remove accessible metal ions.

    • Protocol: Replace the column with a union. Flush the entire system (pump, autosampler, tubing) for 1-2 hours with 6N Nitric Acid at a low flow rate (0.1-0.2 mL/min), followed by a thorough flush with HPLC-grade water until the eluent is neutral. Caution: Always consult your HPLC manufacturer's documentation before performing this procedure.

  • Incorporate a Chelating Agent:

    • Reagent: Add a small amount of a competitive chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) or Medronic acid, to your aqueous mobile phase.

    • Concentration: A starting concentration of 0.1-0.5 mM EDTA is typically sufficient.

    • Procedure: Prepare your mobile phase as usual, adding the chelator before the final pH adjustment and filtration. Equilibrate the column for at least 30-60 minutes with the new mobile phase before injection. The chelator will bind to active metal sites in the system and on the column, preventing them from interacting with your analyte.

Problem: My Retention Time is Unstable and Drifting

Answer: Retention time drift for an ionizable compound like zalcitabine monophosphate is almost always related to inadequate column equilibration or improper mobile phase preparation.

Key Considerations & Solutions:

  • Buffer Equilibration: A buffered mobile phase requires a significantly longer equilibration time than a simple water/organic solvent mixture. When you change the buffer concentration or pH, the stationary phase surface needs time to fully equilibrate with the new ionic conditions.

    • Protocol: Always equilibrate the column with at least 20-30 column volumes of the new mobile phase. For a 4.6 x 150 mm column, this equates to roughly 30-45 minutes at 1.0 mL/min.

  • Mobile Phase pH: Ensure the pH of your mobile phase is not close to the pKa of your analyte or buffer components. Operating near a pKa will result in small fluctuations in pH causing large shifts in retention time. The pKa of the phosphate group in zalcitabine monophosphate is around 6.5, while the secondary amine is around 4.2. Operating at a stable pH below 3.5 is recommended for consistent retention.

  • On-line Mixing vs. Pre-mixed Mobile Phase: If you are using a quaternary pump to mix aqueous buffer and organic solvent online, ensure the pump's proportioning valve is working correctly. For maximum reproducibility with ionizable compounds, it is often best to pre-mix the aqueous and organic components before adding them to the mobile phase reservoir. This eliminates any variability from the pump.

References

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. [Link]

  • Dolan, J. W. (2006). The Sample Solvent: A Frequent Source of Problems. LCGC North America, 24(5), 458-464. [Link]

  • Waters Corporation. (2012). A Primer on HPLC Column Overload. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29-71. [Link]

  • McCalley, D. V. (2010). Study of the factors controlling the performance of reversed-phase liquid chromatography of basic compounds. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • United States Pharmacopeia. (2023). <621> Chromatography. USP-NF. [Link] (General access, specific chapter requires subscription).

Optimization

Resolving solubility issues with zalcitabine monophosphate ammonium salt in organic solvents

Technical Support Center: Zalcitabine Monophosphate Ammonium Salt Introduction: The Solubility Challenge Zalcitabine monophosphate, as its ammonium salt, is a critical intermediate and a key molecule in antiviral researc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Zalcitabine Monophosphate Ammonium Salt

Introduction: The Solubility Challenge

Zalcitabine monophosphate, as its ammonium salt, is a critical intermediate and a key molecule in antiviral research and development.[1][2] As a nucleoside monophosphate, it possesses a highly polar and ionizable phosphate group, which imparts excellent aqueous solubility but presents a significant challenge for dissolution in non-polar organic solvents.[3][4] This guide provides a systematic approach for researchers, scientists, and drug development professionals to overcome these solubility hurdles, enabling applications in organic synthesis, formulation, and analytical characterization.

The core of the problem lies in the molecule's structure: a hydrophilic sugar-base moiety combined with a negatively charged phosphate group at physiological pH. The ammonium counter-ion (NH₄⁺) further contributes to its salt-like, polar nature. To achieve solubility in organic media, one must disrupt this stable, hydrated state and encourage favorable interactions with the solvent molecules. This often requires moving beyond simple solvent screening to more advanced techniques that modify the molecule's effective charge and polarity.

Troubleshooting Guide: A Systematic Workflow for Solubility Enhancement

This workflow provides a structured, step-by-step approach to resolving solubility issues with zalcitabine monophosphate ammonium salt. Start with the simplest methods and proceed to more complex techniques as needed.

G cluster_0 Start Start: Zalcitabine Monophosphate Ammonium Salt Powder InitialScreen Step 1: Initial Solvent Screening (Polar Aprotic Solvents) Start->InitialScreen Check1 Is it soluble? InitialScreen->Check1 Success1 Success: Solution Prepared Check1->Success1 Yes CoSolvent Step 2: Introduce Co-Solvents (e.g., Water, Methanol) Check1->CoSolvent No / Poor Check2 Is it soluble? CoSolvent->Check2 Success2 Success: Solution Prepared Check2->Success2 Yes pH_Adjust Step 3: pH Modification (Acidification) Check2->pH_Adjust No / Poor Check3 Is it soluble? pH_Adjust->Check3 Success3 Success: Solution Prepared Check3->Success3 Yes IonPair Step 4: Advanced Technique (Ion-Pairing Agents) Check3->IonPair No / Poor Check4 Is it soluble? IonPair->Check4 Success4 Success: Solution Prepared Check4->Success4 Yes Consult Consult Specialist or Re-evaluate Project Needs Check4->Consult No

Caption: A systematic workflow for enhancing the solubility of zalcitabine monophosphate.

Frequently Asked Questions (FAQs) & In-Depth Explanations

Q1: Why is zalcitabine monophosphate ammonium salt so poorly soluble in common organic solvents like acetonitrile or THF?

A: The principle of "like dissolves like" governs solubility.[5] Zalcitabine monophosphate is a salt containing two highly polar components: the nucleoside monophosphate anion and the ammonium cation. The phosphate group is negatively charged at neutral pH and is an excellent hydrogen bond acceptor. The ammonium ion is a hydrogen bond donor. Together, they form a stable, salt-like crystal lattice. Organic solvents like acetonitrile (ACN) and tetrahydrofuran (THF) are polar aprotic but lack the strong hydrogen bonding capabilities of water. They cannot effectively solvate the individual ions and overcome the lattice energy of the salt, leading to poor solubility.

Q2: You suggest polar aprotic solvents first. Which ones are the best candidates?

A: For initial screening, focus on Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have high dielectric constants and are strong hydrogen bond acceptors, giving them a better chance to dissolve polar, charged compounds compared to other organic solvents like ACN or methanol. However, even in these solvents, solubility may be limited and require heating or sonication.

Q3: How does adding a co-solvent like water or methanol help?

A: Adding a small percentage of a highly polar, protic co-solvent like water or methanol can dramatically improve solubility in a bulk organic solvent.[4] This works through a mechanism of preferential solvation. The water or methanol molecules form a solvation shell directly around the charged phosphate group and ammonium ion. This "solvated complex" has a less polar exterior, making it more compatible with the bulk organic solvent. This is a common strategy in analytical techniques like reversed-phase chromatography.[6]

Q4: What is the scientific basis for pH modification (acidification)?

A: The phosphate group of the monophosphate is ionizable. Phosphate monoesters typically have two pKa values, one around pH 1-2 and the second around pH 6-7. In its salt form, the phosphate is deprotonated and carries a negative charge. By adding a small amount of a suitable acid (like trifluoroacetic acid or acetic acid), you can protonate the phosphate group.

  • R-O-PO₃²⁻ + 2H⁺ ⇌ R-O-PO₃H₂

The protonated form, phosphoric acid, is neutral and significantly less polar than its anionic salt form. This neutral species is much more likely to dissolve in organic solvents. Caution is advised, as excessive acid can lead to degradation of the nucleoside over time.

Q5: What is an "ion-pairing agent" and how does it work?

A: Ion-pairing is a powerful technique used to solubilize charged molecules in organic media, commonly employed in ion-pair reversed-phase chromatography.[7][8][9] The strategy involves adding a counter-ion that is large, bulky, and has a significant non-polar (hydrophobic) component.

  • Mechanism: An ion-pairing agent, such as a tetra-alkylammonium salt (e.g., tetrabutylammonium acetate, TBAA), is added to the solvent.[8][10] The positively charged tetra-alkylammonium cation (R₄N⁺) displaces the small, hydrophilic ammonium (NH₄⁺) ion and forms a tight, neutral ion pair with the negatively charged phosphate group of zalcitabine monophosphate. This new complex (Zalcitabine-PO₃⁻:⁺NR₄) has a greasy, hydrophobic exterior due to the alkyl chains, which dramatically enhances its solubility in organic solvents.

Quantitative Data Summary

The following table provides an estimated solubility profile for zalcitabine monophosphate ammonium salt under different conditions. These are illustrative values to guide experimental design. Actual solubility may vary based on exact conditions (temperature, purity, etc.).

Solvent/SystemEstimated Solubility (mg/mL)Rationale & Comments
Water > 75Fully ionized and highly solvated. The baseline for high solubility.[11]
Acetonitrile (ACN) < 0.1Poor solvation of ions.
Methanol (MeOH) 0.1 - 0.5Some hydrogen bonding capability, but insufficient for high solubility.
Dimethyl Sulfoxide (DMSO) 1 - 5Strong polar aprotic solvent, can disrupt the crystal lattice to some extent.
95:5 ACN:Water 0.5 - 2Water acts as a co-solvent, creating a solvation shell around the ions.
95:5 ACN:Water + 0.1% TFA 5 - 15Acid (TFA) protonates the phosphate, neutralizing the charge and increasing organic compatibility.
ACN with 10mM TBAA > 20Ion-pairing with tetrabutylammonium (TBA) masks the charge and creates a hydrophobic complex.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using Co-Solvents
  • Weigh 1 mg of zalcitabine monophosphate ammonium salt into a clean glass vial.

  • Add 500 µL of the primary organic solvent (e.g., Acetonitrile).

  • Vortex the mixture for 1 minute and observe for dissolution.

  • If the solid remains, add the co-solvent (e.g., deionized water) dropwise (approx. 5-10 µL at a time).

  • Vortex for 30 seconds after each addition.

  • Continue adding the co-solvent until the solid is fully dissolved or until the co-solvent reaches 10% (50 µL) of the total volume.

  • Self-Validation: The solution should remain clear upon standing for 10 minutes. If precipitation occurs, more co-solvent may be needed.

Protocol 2: Solubility Enhancement via pH Modification (Acidification)
  • Weigh 5 mg of zalcitabine monophosphate ammonium salt into a clean glass vial.

  • Prepare a 1% (v/v) solution of trifluoroacetic acid (TFA) in the desired organic solvent (e.g., Acetonitrile).

  • Add 1 mL of the acidified solvent to the vial.

  • Cap the vial and vortex vigorously for 2 minutes.

  • Use a sonication bath for 5-10 minutes if dissolution is slow.

  • Visually inspect for complete dissolution against a dark background.

  • Self-Validation: Check the stability of the compound in the acidic solution over your experimental timeframe using a suitable analytical method (e.g., HPLC) to ensure no significant degradation occurs.

Protocol 3: Solubility Enhancement via Ion-Pairing
  • Weigh 10 mg of zalcitabine monophosphate ammonium salt into a clean glass vial.

  • Prepare a 10 mM solution of an ion-pairing agent (e.g., tetrabutylammonium acetate) in the desired organic solvent (e.g., Acetonitrile).

  • Add 1 mL of the ion-pairing solution to the vial.

  • Cap the vial and vortex for 2-3 minutes. The formation of the ion pair and subsequent dissolution should be rapid.

  • If needed, gently warm the mixture to 30-40°C to facilitate the process.

  • Self-Validation: The resulting solution should be perfectly clear. The presence of the ion-pairing agent can be confirmed by analytical techniques like LC-MS if required.

References

  • Zalcitabine. Wikipedia. [Link]

  • HIVID® (zalcitabine) Tablets - Package Insert. U.S. Food and Drug Administration. [Link]

  • Dideoxycytidine | C9H13N3O3. PubChem, National Institutes of Health. [Link]

  • Solubility of Adenosine 5′-Monophosphate in Different Solvents from (288.15 to 330.15) K. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Ion pairing RP-LC for the separation of large RNA molecules. LabRulez LCMS. [Link]

  • Solubility of Adenosine 5′-Monophosphate in Different Solvents from (288.15 to 330.15) K | Request PDF. ResearchGate. [Link]

  • Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent Technologies. [Link]

  • Zalcitabine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PMC, National Institutes of Health. [Link]

  • Conversion of ion-pairing agents/counter ions for oligonucleotides using AIEX. Bio-Works. [Link]

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]

  • Assessing the interplay between the physicochemical parameters of ion-pairing reagents and the analyte sequence on the electrospray desorption process for oligonucleotides. PMC, National Institutes of Health. [Link]

  • Nucleotides and nucleic acids: mononucleotides. Organophosphorus Chemistry: Volume 46, Royal Society of Chemistry. [Link]

  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI. [Link]

  • Purification of phosphoric acid by means of organic solvents.
  • Zalcitabin. Wikipedia (German). [Link]

  • Study on the Purification Process of Phosphoric Acid Using Organic Solvents. ResearchGate. [Link]

  • Zalcitabine Monophosphate Ammonium Salt. Pharmaffiliates. [Link]

  • Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC, National Institutes of Health. [Link]

  • Zalcitabine Monophosphate. Pharmaffiliates. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • Solubility Data of Sulfonamides. NIST Standard Reference Data. [Link]

  • How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals. Lab Manager. [Link]

Sources

Reference Data & Comparative Studies

Validation

Zalcitabine monophosphate ammonium salt vs zalcitabine triphosphate in vitro efficacy

As a Senior Application Scientist, selecting the correct molecular derivative for in vitro viral assays is the difference between generating actionable pharmacological data and chasing experimental artifacts. Zalcitabine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct molecular derivative for in vitro viral assays is the difference between generating actionable pharmacological data and chasing experimental artifacts. Zalcitabine (2',3'-dideoxycytidine, ddC) is a classic nucleoside reverse transcriptase inhibitor (NRTI). However, the parent compound is merely a prodrug.

This guide provides a rigorous, objective comparison between two critical derivatives—Zalcitabine Monophosphate (ddCMP) Ammonium Salt and Zalcitabine Triphosphate (ddCTP) —detailing their mechanistic roles, in vitro efficacy profiles, and self-validating experimental protocols.

Mechanistic Divergence: The Bioactivation Cascade

To understand their in vitro applications, we must first isolate their roles in the intracellular bioactivation pathway[1]. NRTIs require sequential phosphorylation by host cellular kinases to become pharmacologically active.

  • Zalcitabine Monophosphate (ddCMP): This is the first intermediate, formed by the rate-limiting phosphorylation of ddC by deoxycytidine kinase[1]. ddCMP is functionally inactive against viral enzymes because it lacks the high-energy pyrophosphate leaving group required for DNA chain elongation.

  • Zalcitabine Triphosphate (ddCTP): This is the terminal, biologically active metabolite. ddCTP acts as a direct competitive inhibitor of natural deoxycytidine triphosphate (dCTP). When incorporated into the nascent viral DNA by HIV-1 Reverse Transcriptase (RT), the absence of a 3'-hydroxyl group prevents further 5'-to-3' phosphodiester linkage, resulting in obligate chain termination[2].

Bioactivation ddC Zalcitabine (ddC) ddCMP ddCMP (Monophosphate) ddC->ddCMP Deoxycytidine Kinase ddCDP ddCDP (Diphosphate) ddCMP->ddCDP CMP/dCMP Kinase ddCTP ddCTP (Triphosphate) ddCDP->ddCTP NDP Kinase RT HIV-1 Reverse Transcriptase ddCTP->RT Chain Termination

Intracellular bioactivation pathway of Zalcitabine to its active triphosphate form.

Comparative In Vitro Efficacy Profile

When designing assays, the choice between ddCMP and ddCTP dictates the biochemical validity of the experiment.

Cell-Free Assays (Purified HIV-1 RT)

In cell-free enzymatic assays, ddCTP demonstrates potent antiviral activity, with IC50 values typically ranging from 30 to 500 nM[2], depending on the specific template-primer complex and RT variant utilized[3]. Conversely, ddCMP is completely inactive in these systems because RT cannot utilize a monophosphate as a substrate.

Cell-Based Assays (Whole Cell Screening)

Both ddCMP and ddCTP possess highly charged phosphate groups at physiological pH, rendering them virtually impermeable to the lipophilic cell membrane. Therefore, neither is suitable for standard whole-cell antiviral screening without membrane permeabilization (e.g., electroporation) or advanced prodrug delivery vectors. Unphosphorylated ddC is used for standard cell-based efficacy assays.

Formulation: Why the Ammonium Salt?

For research applications, ddCMP is commercially supplied as an ammonium salt[4]. The free acid forms of nucleotides are notoriously hygroscopic, unstable, and prone to spontaneous hydrolysis. The ammonium salt neutralizes the phosphate charge, dramatically enhancing aqueous solubility and long-term stability for precise formulation in kinase assays[4].

Quantitative Data Summary
ParameterZalcitabine Monophosphate Ammonium SaltZalcitabine Triphosphate (ddCTP)
Molecular Weight ~308.23 g/mol [4]~451.1 g/mol
Primary Target CMP/dCMP Kinase (Substrate)HIV-1 Reverse Transcriptase (Inhibitor)
Cell-Free RT IC50 Inactive (>100 µM)30 – 500 nM[2]
Membrane Permeability Very Low (Charged)Very Low (Highly Charged)
Primary Application Kinase kinetic assays, prodrug intermediate standardsDirect RT inhibition assays, structural biology

Self-Validating Experimental Methodologies

An assay is only as reliable as its internal controls and biochemical logic. Below are step-by-step methodologies designed with built-in causality and self-validation.

Protocol A: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay (Using ddCTP)

Objective: Determine the IC50 of ddCTP against recombinant HIV-1 RT.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 60 mM KCl, and 5 mM MgCl₂.

    • Causality Check: Mg²⁺ is an essential catalytic cofactor for RT. Without it, the enzyme cannot coordinate the nucleophilic attack on the incoming dNTP.

  • Template-Primer Assembly: Utilize poly(rA)/oligo(dT) as the template-primer.

    • Causality Check: This synthetic complex specifically mimics the RNA-dependent DNA polymerase activity of retroviral replication, providing a high signal-to-noise ratio compared to random DNA templates.

  • Compound Dilution: Prepare a 10-point serial dilution of ddCTP (ranging from 10 µM down to 0.1 nM) in nuclease-free water.

  • Enzymatic Reaction: Combine the buffer, template-primer, [³H]-dTTP (radiolabel), and ddCTP. Initiate the reaction by adding 0.5 U of purified HIV-1 RT. Incubate at 37°C for 60 minutes.

  • Reaction Quenching: Add 0.2 M EDTA to the microplate.

    • Causality Check: EDTA acts as a rapid chelator of Mg²⁺, instantly stripping the enzyme of its required cofactor and freezing the reaction kinetics at exactly 60 minutes.

  • Self-Validation (QC): Run a known NNRTI (e.g., Efavirenz) and another NRTI (e.g., AZTTP) in parallel[3]. If the IC50 of AZTTP deviates significantly from literature norms (~0.40 - 1.02 µM)[3], the RT batch is likely degraded, invalidating the ddCTP results.

AssayWorkflow Step1 1. Reagent Prep (RT, Template, dNTPs) Step2 2. Compound Dilution (ddCTP vs ddCMP) Step1->Step2 Step3 3. Enzymatic Reaction (37°C, 1 hour) Step2->Step3 Step4 4. Quench & Read (EDTA + Scintillation) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step workflow for the cell-free HIV-1 Reverse Transcriptase inhibition assay.

Protocol B: Intracellular Kinase Conversion Assay (Using ddCMP Ammonium Salt)

Objective: Measure the conversion kinetics of ddCMP to ddCDP by CMP/dCMP kinase.

  • Buffer Formulation: Prepare an assay buffer containing ATP (phosphate donor) and the purified kinase.

  • Substrate Introduction: Dissolve the Zalcitabine Monophosphate Ammonium Salt directly into the buffer.

    • Causality Check: The ammonium salt ensures immediate and complete dissolution without causing localized acidic pH shifts (which occur with free-acid nucleotides) that could denature the target kinase[4].

  • HPLC-UV Analysis: Aliquot samples at 10-minute intervals, quench with cold methanol (to precipitate proteins), and analyze via strong anion-exchange (SAX) HPLC to quantify the shift from the monophosphate peak to the diphosphate peak.

References

  • Title: Metabolic scheme for zalcitabine. | Download Scientific Diagram Source: researchgate.net URL: 1

  • Title: HIVID® (zalcitabine) Tablets - PACKAGE INSERT Source: fda.gov URL: 2

  • Title: Buy Zalcitabine Monophosphate Ammonium Salt (EVT-1484689) Source: evitachem.com URL: 4

  • Title: Cross-Clade Inhibition of Recombinant Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus SIVcpz Reverse Transcriptases by RNA Pseudoknot Aptamers Source: asm.org URL: 3

Sources

Comparative

Comparing zalcitabine monophosphate ammonium salt with lamivudine monophosphate

An in-depth comparative analysis of nucleoside reverse transcriptase inhibitors (NRTIs) requires moving beyond the prodrugs to examine their active intracellular intermediates. While both zalcitabine (ddC) and lamivudine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of nucleoside reverse transcriptase inhibitors (NRTIs) requires moving beyond the prodrugs to examine their active intracellular intermediates. While both zalcitabine (ddC) and lamivudine (3TC) are cytidine analogues, their pharmacological destinies diverge dramatically at the monophosphate and triphosphate levels.

This guide provides a comprehensive technical comparison between zalcitabine monophosphate (ddCMP) —often utilized in its highly soluble ammonium salt form for in vitro assays—and lamivudine monophosphate (3TC-MP) . By examining their biochemical kinetics, viral polymerase interactions, and mitochondrial toxicity profiles, we can understand the mechanistic causality behind their differing clinical utilities.

Structural Divergence and Chain Termination Mechanics

Both ddCMP and 3TC-MP act as the terminal moieties once incorporated into a growing viral DNA chain by the Human Immunodeficiency Virus (HIV) or Hepatitis B Virus (HBV) reverse transcriptase (RT). Because both lack a 3'-hydroxyl group, they prevent the formation of subsequent 5'→3' phosphodiester linkages, resulting in obligate chain termination[1].

However, their structural differences dictate their interaction with viral and host enzymes:

  • ddCMP: Features a standard dideoxyribose ring. It is a highly efficient chain terminator but structurally mimics natural pyrimidines so closely that host polymerases struggle to discriminate against it.

  • 3TC-MP: Features an oxathiolane ring (a sulfur atom replacing the 3'-carbon) and is synthesized as the (-) enantiomer. This unnatural stereochemistry and ring structure create a unique steric profile that selectively targets viral RT while largely evading host DNA polymerases.

Pathway Visualization: Intracellular Activation & Viral Inhibition

G ddC Zalcitabine (ddC) Kinase Cellular Kinases (Phosphorylation) ddC->Kinase 3 3 TC Lamivudine (3TC) TC->Kinase Kinase->3 ddCMP ddCMP (Ammonium Salt) Kinase->ddCMP TP Active Triphosphates (ddCTP / 3TC-TP) ddCMP->TP Kinase Cascade TCMP 3TC-MP TCMP->TP Kinase Cascade RT Viral Reverse Transcriptase (Incorporation) TP->RT Substrate Competition Term Chain Termination (Viral DNA) RT->Term 3'-OH Absence

Intracellular phosphorylation cascade and subsequent viral DNA chain termination by NRTI metabolites.

Kinetic Profiling: Reverse Transcriptase & Pyrophosphorolysis

The efficacy of an NRTI is not solely dependent on its incorporation rate ( kpol​ ); it is equally dependent on its resistance to removal. Viral polymerases can execute pyrophosphorolysis—the reverse reaction of polymerization—to unblock a chain-terminated primer.

Experimental data reveals a profound difference between the two monophosphates once incorporated at the primer terminus. While ddCMP is readily removed by viral pyrophosphorolysis, 3TC-MP is highly resistant to pyrophosphorolytic removal [1]. The removal of 3TC-MP has been shown to be at least 60-fold less efficient than the removal of ddCMP [1]. This resistance to primer unblocking is a primary driver of 3TC's superior, sustained antiviral efficacy in vivo.

The Polymerase γ Paradox: Mitochondrial Toxicity

The most critical differentiator between ddCMP and 3TC-MP lies in their off-target effects on human mitochondrial DNA (mtDNA) polymerase γ (Pol γ ). The clinical use of zalcitabine is severely limited by peripheral neuropathy and myopathy, direct consequences of mitochondrial toxicity [3]. Lamivudine, conversely, exhibits a highly favorable safety profile [4].

This toxicity is governed by two distinct biochemical events:

  • Incorporation Affinity: Pol γ incorporates the active triphosphate of ddC (ddCTP) with an efficiency nearly identical to natural dCTP. In contrast, 3TC-TP is a poor substrate for Pol γ [3].

  • Exonucleolytic Proofreading (The Monophosphate State): If incorporated, the terminal monophosphate must be excised by Pol γ 's 3'→5' exonuclease activity to rescue mtDNA synthesis. 3TC-MP is excised 750-fold more rapidly than ddCMP by the exonuclease function of Pol γ [2].

Because ddCMP is poorly excised, it acts as a persistent block to mtDNA replication, leading to severe mtDNA depletion and subsequent metabolic collapse (e.g., elevated lactate production)[4].

Quantitative Comparison of Biochemical Parameters
ParameterZalcitabine Monophosphate (ddCMP)Lamivudine Monophosphate (3TC-MP)
Viral RT Pyrophosphorolysis Highly susceptible (rapid unblocking) [1]Resistant (~60-fold slower removal) [1]
Pol γ Excision Rate Extremely slow (persistent block) [2]Rapid (750-fold faster than ddCMP) [2]
Mitochondrial Toxicity Rank Highest (Severe mtDNA depletion) [3]Lowest (Negligible mtDNA depletion) [3]
Lactate Production (in vitro) >200% increase (indicates metabolic stress) [4]<20% increase (baseline physiological) [4]
Pathway Visualization: Pol γ Toxicity vs. Excision Logic

G PolG Human DNA Pol γ ddCTP ddCTP Incorporation PolG->ddCTP High Affinity 3 3 PolG->3 Exo_ddC Slow Excision of ddCMP (High Toxicity) ddCTP->Exo_ddC Proofreading Failure TCTP Low Affinity Exo_3TC Rapid Excision of 3TC-MP (750x faster) TCTP->Exo_3TC Efficient Proofreading Tox Severe mtDNA Depletion (Neuropathy/Myopathy) Exo_ddC->Tox Safe Preserved mtDNA (High Therapeutic Index) Exo_3TC->Safe

Mechanistic divergence of ddC and 3TC at the mitochondrial DNA Polymerase γ interface.

Self-Validating Experimental Methodologies

To objectively validate the kinetic and toxicological differences between these two compounds, researchers must employ rigorous, self-validating biochemical assays. Below are the gold-standard protocols for evaluating monophosphate excision and mitochondrial toxicity.

Protocol 1: Pre-Steady-State Kinetics of Pol γ Exonuclease Activity

Rationale: This assay isolates the 3'→5' exonuclease function of Pol γ to directly measure the excision rates of terminal ddCMP versus 3TC-MP.

  • Substrate Preparation: Synthesize a 25-mer DNA primer and 45-mer DNA template. 5'-end label the primer with [γ−32P]ATP using T4 polynucleotide kinase.

  • Chain Termination: Anneal the primer/template. Incubate with HIV-1 RT and either ddCTP or 3TC-TP to generate primers obligately terminated with ddCMP or 3TC-MP. Purify the terminated duplexes via size-exclusion chromatography to remove excess nucleotides and RT.

  • Exonuclease Reaction:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2​ , 50 mM NaCl, and 1 mM DTT.

    • Pre-incubate 50 nM of the terminated DNA substrate with 100 nM purified recombinant human Pol γ holoenzyme at 37°C. (Note: Ensure dNTPs are strictly excluded to prevent any polymerization, forcing the enzyme into exonuclease mode).

  • Quenching & Resolution: At specific time intervals (e.g., 0, 10, 30, 60, 120, 300 seconds), withdraw aliquots and quench immediately in an equal volume of formamide loading dye containing 50 mM EDTA.

  • Analysis: Resolve the products on a 15% denaturing polyacrylamide gel (urea-PAGE). Quantify the disappearance of the full-length terminated primer and the appearance of the n-1 cleavage product using phosphorimaging. Calculate the kexo​ rate constant.

Protocol 2: In Vitro Mitochondrial Toxicity (mtDNA Depletion Assay)

Rationale: This cell-based assay validates the downstream biological consequences of the biochemical excision rates measured in Protocol 1. Zalcitabine monophosphate ammonium salt is often used as a highly soluble analytical standard for intracellular metabolite quantification via LC-MS/MS during this assay.

  • Cell Culture: Seed HepG2 (human hepatocellular carcinoma) cells in 6-well plates at 5×104 cells/well in DMEM supplemented with 10% FBS.

  • Drug Treatment: Treat parallel wells with varying concentrations (0.1, 1.0, 10, and 100 μ M) of the parent nucleosides (ddC and 3TC) for 14 days. Replace media and drug every 3 days.

  • DNA Extraction & LC-MS/MS: Harvest cells. Extract total cellular DNA using a commercial column-based kit. In parallel, lyse a subset of cells in cold 70% methanol to extract intracellular metabolites. Use zalcitabine monophosphate ammonium salt as an internal calibration standard to quantify intracellular ddCMP pools via LC-MS/MS.

  • qPCR Quantification: Perform multiplex quantitative PCR. Use primers targeting the mitochondrial ND2 gene (mtDNA) and the nuclear RNase P gene (nDNA).

  • Data Normalization: Calculate the mtDNA/nDNA ratio using the ΔΔCt method. A significant drop in this ratio in ddC-treated cells compared to 3TC-treated cells confirms the differential mitochondrial toxicity driven by the monophosphate's interaction with Pol γ .

References

  • Efficient pyrophosphorolysis by a hepatitis B virus polymerase may be a primer-unblocking mechanism. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Cellular Pharmacology of Nucleoside- and Nucleotide-Analogue Reverse-Transcriptase Inhibitors and Its Relationship to Clinical Toxicities. Oxford Academic. Available at:[Link]

  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. ACS Publications. Available at:[Link]

  • Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

Validation

A Comparative Guide to the Validation of Analytical Methods for Zalcitabine Monophosphate Ammonium Salt Purity

A Senior Application Scientist's Perspective This guide provides an in-depth comparison of analytical methodologies for the purity assessment of Zalcitabine Monophosphate Ammonium Salt. As a critical intermediate and act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of Zalcitabine Monophosphate Ammonium Salt. As a critical intermediate and active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] We will explore the validation of the industry-standard High-Performance Liquid Chromatography (HPLC) method and compare its performance characteristics with alternative techniques like Capillary Electrophoresis (CE) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, data-driven insights.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5] Every protocol described is designed as a self-validating system, ensuring that the data generated is reliable and fit for its intended purpose.

The Analytical Challenge: Purity of a Polar Nucleoside Analog

Zalcitabine monophosphate ammonium salt is a polar, charged molecule, an intermediate in the synthesis of Zalcitabine Triphosphate, which acts as an inhibitor of viral RNA synthesis.[3] Its purity profile is a critical quality attribute. Impurities can arise from the synthesis process, subsequent degradation, or storage.[1][6] These may include unreacted starting materials, byproducts like Zalcitabine Related Compound A (2',3'-Didehydro-2',3'-dideoxycytidine), or products of hydrolysis and oxidation.[7] An effective analytical method must be able to separate, detect, and accurately quantify these potential impurities at very low levels.

Section 1: The Gold Standard - Validated Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of pharmaceutical quality control for its robustness, reproducibility, and sensitivity.[8][9] The validation of an HPLC method is a systematic process to confirm that the procedure is suitable for its intended use.[2][10] This process is rigorously defined by regulatory bodies to ensure data integrity.[2][5][11]

The Causality Behind Experimental Choices

The selection of an RP-HPLC method is deliberate. The non-polar stationary phase (e.g., C18) provides effective retention for a range of organic molecules, including zalcitabine and its potential impurities. By manipulating the mobile phase composition—typically a mixture of an aqueous buffer and an organic modifier—we can finely tune the separation. The acidic pH of the buffer is often chosen to suppress the ionization of silanol groups on the silica-based column, improving peak shape, and to ensure consistent ionization states of the analyte and impurities.

Experimental Protocol: HPLC Method Validation

Objective: To validate an RP-HPLC method for the determination of purity and quantification of related substances in Zalcitabine Monophosphate Ammonium Salt.

Chromatographic Conditions (Hypothetical Example):

  • Column: Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes, then a 5-minute hold and re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm[8][9]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Parameters: A Self-Validating System

The validation process follows a predefined protocol with acceptance criteria rooted in ICH guidelines.[4][5]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The most effective way to demonstrate this is through forced degradation studies.

Causality: By intentionally exposing the drug substance to harsh conditions (acid, base, oxidation, heat, light), we generate potential degradation products.[6][12] A stability-indicating method must be able to resolve the main analyte peak from all these newly formed impurity peaks, thus proving its specificity.[12]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

  • Analyze all stressed samples alongside an unstressed control. The method is specific if the main peak is spectrally pure (as determined by a photodiode array detector) and resolved from all degradation peaks.

This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. For an impurity method, this range must typically span from the reporting threshold to 120% of the specification limit.[13]

Experimental Protocol: Linearity

  • Prepare a stock solution of each known impurity.

  • Create a series of at least five dilutions covering the range from the Limit of Quantitation (LOQ) to 150% of the expected impurity level (e.g., 0.05% to 0.225% of the API concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy demonstrates the closeness of the test results to the true value. It is typically assessed by a spike-recovery study.

Causality: By adding known amounts of impurities into a sample of the API, we can determine how well the method recovers them. This directly measures any systematic bias in the method.

Experimental Protocol: Accuracy

  • Prepare a sample of the API at the target concentration.

  • Spike the API sample with known impurities at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each impurity.

  • Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for each impurity.

Precision is the measure of the method's variability. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six independent samples of the API spiked with impurities at the 100% specification level. Analyze and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: %RSD should not be more than 10.0% for each impurity.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Causality: Establishing LOD and LOQ is critical for a purity method to ensure it is sensitive enough to control impurities at the required low levels (e.g., below the 0.1% reporting threshold).

Experimental Protocol: LOD & LOQ These are typically determined based on the signal-to-noise ratio (S/N) of the detector response.

  • Determine the concentration that yields an S/N of approximately 3 for LOD.

  • Determine the concentration that yields an S/N of approximately 10 for LOQ.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

Causality: This study is crucial to understand the method's reliability during routine use, where minor variations are inevitable. It identifies critical parameters that must be closely controlled.

Experimental Protocol: Robustness

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units)

  • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., resolution between critical peaks, peak tailing) should remain within acceptable limits.

Data Summary: Typical Validation Results for HPLC
Validation ParameterAcceptance CriterionTypical Result
Specificity No interference at the analyte retention time. Peak purity > 990.Passed
Linearity (r²) ≥ 0.9990.9995
Range LOQ to 150% of specification0.02% - 0.25%
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.3%
Precision - Repeatability (%RSD) ≤ 10.0%2.5%
Precision - Intermediate (%RSD) ≤ 10.0%3.8%
LOQ S/N ≥ 100.02%
Robustness System suitability passes under all conditions.Passed

// Node Definitions MethodDev [label="Method Development &\nOptimization", fillcolor="#F1F3F4", fontcolor="#202124"]; ValidationProtocol [label="Write Validation Protocol\n(Pre-defined Acceptance Criteria)", fillcolor="#F1F3F4", fontcolor="#202124"]; ForcedDeg [label="Forced Degradation &\nSpecificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(Spike Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOQ [label="LOD & LOQ\n(Sensitivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ValidationReport [label="Final Validation Report", fillcolor="#34A853", fontcolor="#FFFFFF"]; RoutineUse [label="Method Implementation\nfor Routine QC Testing", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MethodDev -> ValidationProtocol; ValidationProtocol -> ForcedDeg; ForcedDeg -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOQ; LOQ -> Robustness; Robustness -> ValidationReport; ValidationReport -> RoutineUse; } } Caption: Workflow for analytical method validation.

Section 2: Comparative Analysis of Alternative Technologies

While HPLC is the established standard, other technologies offer unique advantages that can be complementary or superior for specific applications.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an applied electric field.[11] For a charged molecule like zalcitabine monophosphate, CE is an inherently suitable technique.

Expertise & Experience: The primary advantage of CE is its different separation mechanism compared to HPLC.[14] This makes it an excellent orthogonal technique for method validation. If an impurity co-elutes with the main peak in HPLC, it will likely be well-resolved in CE, providing a more accurate purity assessment. Furthermore, CE offers extremely high separation efficiency, leading to sharp peaks and rapid analysis times.[11][15]

Causality: The separation in CE is driven by the charge-to-size ratio of the analytes. This is fundamentally different from the partitioning mechanism in RP-HPLC. This orthogonality provides a higher degree of confidence in the purity results when both techniques are employed. Its low solvent consumption also makes it a greener and more cost-effective alternative.[15][16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection power of mass spectrometry. While a standard HPLC-UV method quantifies impurities, LC-MS identifies them.

Expertise & Experience: During forced degradation studies, unknown peaks often appear.[17] An HPLC-UV method can tell you how much of an unknown is present, but not what it is. LC-MS provides the mass-to-charge ratio (m/z) of these unknowns, which is a critical piece of information for structural elucidation.[18] This is indispensable for understanding degradation pathways and for registering new impurities with regulatory authorities.

Causality: The mass spectrometer acts as a highly specific and sensitive detector, providing molecular weight and fragmentation data. This information allows scientists to propose structures for unknown impurities, a task impossible with UV detection alone.[18]

Comparison of Analytical Techniques for Purity Analysis
FeatureRP-HPLC with UVCapillary Electrophoresis (CE)LC-MS
Primary Use Routine QC, Quantitative Purity & Impurity AnalysisOrthogonal method, Separation of charged/polar moleculesImpurity Identification & Structural Elucidation
Principle Differential partitioningDifferential electrophoretic mobilitySeparation by LC, detection by mass
Advantages Robust, reproducible, widely available, good sensitivity.[15]High efficiency, fast analysis, low solvent use, orthogonal to HPLC.[11][16]High specificity, provides molecular weight data, ideal for unknowns.[18]
Limitations Potential for co-elution, higher solvent consumption.Lower sensitivity with UV, less robust for routine QC.[14]More complex, expensive, not ideal for routine quantification in QC.
Best Suited For Validated release testing and stability studies.Confirming peak purity, analyzing highly polar compounds.Characterizing degradation products and process impurities.

// Node Definitions API [label="Zalcitabine Monophosphate\nAmmonium Salt (API)", fillcolor="#F1F3F4", fontcolor="#202124"]; Process [label="Synthesis Process", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Storage & Stress\n(Light, Heat, H₂O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Imp_Process [label="Process-Related\nImpurities\n(e.g., Starting Materials)", fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Deg [label="Degradation\nProducts\n(e.g., Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

HPLC [label="Validated HPLC-UV\n(Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CE [label="Orthogonal CE\n(Purity Confirmation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS\n(Identification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Process -> API; Degradation -> API; API -> Imp_Process [label=" contains"]; API -> Imp_Deg [label=" contains"];

Imp_Process -> HPLC; Imp_Deg -> HPLC;

HPLC -> CE [style=dashed, label=" confirms"];

Imp_Process -> LCMS [label=" identifies"]; Imp_Deg -> LCMS [label=" identifies"]; } } Caption: Logic diagram for impurity analysis strategy.

Conclusion: An Integrated Approach

For the comprehensive validation of analytical methods for Zalcitabine Monophosphate Ammonium Salt purity, no single technique is a panacea. The most robust and scientifically sound approach is an integrated one:

  • Primary Method (HPLC): A fully validated RP-HPLC method serves as the core for routine quality control, providing reliable quantitative data on purity and known impurities. Its validation must be thorough, covering specificity, linearity, accuracy, precision, and robustness as dictated by ICH guidelines.[2][5]

  • Orthogonal Confirmation (CE): Capillary Electrophoresis should be used as an orthogonal technique during method development and validation. Its different separation mechanism provides a higher level of assurance against co-eluting impurities, thereby strengthening the specificity of the primary HPLC method.[14]

  • Impurity Identification (LC-MS): LC-MS is an essential tool for characterization. It must be employed to identify any significant unknown impurities detected during forced degradation or routine stability studies.[18] This is critical for understanding the drug's stability profile and meeting regulatory requirements for impurity characterization.

By leveraging the strengths of each technology, researchers and drug developers can build a comprehensive, data-rich analytical package that ensures the quality and safety of the drug substance, satisfying both scientific rigor and regulatory expectations.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: HPLC vs Capillary Electrophoresis: Choosing the Right Technique Source: AIT URL: [Link]

  • Title: CAS No : 104086-76-2 | Product Name : Zalcitabine Monophosphate Source: Pharmaffiliates URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC vs. Capillary Electrophoresis: Which One To Use? Source: Ibis Scientific, LLC URL: [Link]

  • Title: Validated RP-HPLC method for the assay of zalcitabine in drug substance, formulated products and human serum Source: IMR Press URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Results of forced degradation studies Source: ResearchGate URL: [Link]

  • Title: Dideoxycytidine | C9H13N3O3 | CID 24066 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL: [Link]

  • Title: New Reverse-Phase High Performance Liquid Chromatographic Method for the Determination of Zalcitabine in Pharmaceutical Tablet D Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

  • Title: Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution Source: LabX.com URL: [Link]

  • Title: Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs Source: GSC Online Press URL: [Link]

  • Title: DEVELOPMENT OF FORCED DEGRADATION STUDY Source: IJCRT.org URL: [Link]

  • Title: Capillary Electrophoresis Source: LCGC International URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques Source: Asian Pacific Journal of Health Sciences URL: [Link]

  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL: [Link]

  • Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]

  • Title: Impurity Profiling And Quantification Of Selected Anti-HIV Drugs in Their Dosage Forms By Chromatography Technique Source: Amazon S3 URL: [Link]

  • Title: Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development Source: ResearchGate URL: [Link]

  • Title: 3.7 Phosphonium Salts Source: Science of Synthesis URL: [Link]

  • Title: VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) Source: IAEA URL: [Link]

Sources

Comparative

Differences between zalcitabine monophosphate ammonium salt and sodium salt derivatives

Zalcitabine Monophosphate Derivatives: A Comparative Guide to Ammonium vs. Sodium Salts in Analytical and In Vitro Assays Executive Summary Zalcitabine (2',3'-dideoxycytidine, ddC) is a potent nucleoside reverse transcri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Zalcitabine Monophosphate Derivatives: A Comparative Guide to Ammonium vs. Sodium Salts in Analytical and In Vitro Assays

Executive Summary

Zalcitabine (2',3'-dideoxycytidine, ddC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) historically utilized in the treatment of HIV. To exert its pharmacological effect, zalcitabine must undergo intracellular phosphorylation. The first and rate-limiting intermediate in this cascade is zalcitabine monophosphate (ddCMP) .

When procuring ddCMP for pharmacokinetic profiling, assay development, or structural biology, researchers must choose between two primary commercial derivatives: the sodium salt and the ammonium salt . This guide objectively compares these two derivatives, detailing how the distinct physicochemical properties of their counterions dictate their performance in Liquid Chromatography-Mass Spectrometry (LC-MS) and in vitro enzymatic assays.

Mechanistic Background: The Role of ddCMP

Zalcitabine acts as a prodrug. Upon entering the host cell, it is phosphorylated by deoxycytidine kinase to form ddCMP[1]. Subsequent phosphorylation events by CMP kinase and NDP kinase yield the active triphosphate derivative (ddCTP), which acts as a competitive inhibitor and chain terminator for the HIV reverse transcriptase enzyme.

G ddC Zalcitabine (ddC) ddCMP ddC-Monophosphate (ddCMP) ddC->ddCMP Deoxycytidine Kinase ddCDP ddC-Diphosphate (ddCDP) ddCMP->ddCDP CMP Kinase ddCTP ddC-Triphosphate (ddCTP) ddCDP->ddCTP NDP Kinase RT HIV Reverse Transcriptase ddCTP->RT Competitive Inhibition DNA Viral DNA Chain Termination RT->DNA Incorporation

Intracellular phosphorylation of Zalcitabine and HIV reverse transcriptase inhibition.

Physicochemical Divergence & Quantitative Comparison

The selection of a counterion fundamentally alters the macroscopic handling and microscopic ionization behavior of the nucleotide.

  • Sodium Salts () are highly soluble in aqueous environments, making them excellent physiological mimics. However, they are highly hygroscopic, which can introduce gravimetric errors during the preparation of standard curves if not stored in strictly desiccated environments [2].

  • Ammonium Salts () offer moderate hygroscopicity, improving weighing accuracy. More importantly, the volatility of the ammonium ion makes it the gold standard for mass spectrometry applications [3].

Table 1: Quantitative and Physicochemical Comparison of ddCMP Derivatives

Physicochemical & Analytical ParameterZalcitabine Monophosphate Sodium SaltZalcitabine Monophosphate Ammonium Salt
CAS Registry Number 104086-76-21179343-05-5
Molecular Formula C9H13N3NaO6PC9H17N4O6P
Molecular Weight 313.18 g/mol (Monosodium)308.23 g/mol
Aqueous Solubility >50 mg/mL (Highly Soluble)~30-50 mg/mL (Highly Soluble)
Hygroscopicity High (Requires strict desiccation)Moderate (Easier handling for gravimetry)
ESI-MS Adduct Formation High ([M-2H+Na]-,[M-3H+2Na]-)Negligible (Clean [M-H]- signal)
Primary Application Enzymatic assays, structural biologyLC-MS/MS standards, quantitative bioanalysis

Analytical Performance: The Mass Spectrometry Bottleneck

The most critical divergence between these two salts occurs during Electrospray Ionization (ESI) in LC-MS/MS workflows. Nucleotides are highly polar and are typically analyzed in negative ion mode (ESI-).

When the sodium salt is utilized, the non-volatile Na⁺ ions persist in the electrospray droplets. This causes two detrimental effects:

  • Ion Suppression: Sodium competes with the analyte for charge on the droplet surface, drastically reducing the absolute signal of the target ion.

  • Signal Splitting: Sodium binds to the phosphate backbone, creating multiple mass adducts (e.g., [M-2H+Na]⁻). This splits the total ion current across several m/z values, raising the Limit of Quantification (LOQ).

Conversely, the ammonium salt provides a volatile matrix. During desolvation, NH₄⁺ dissociates and evaporates as neutral ammonia gas (NH₃), leaving behind a pure, unadducted [M-H]⁻ analyte ion. This causality dictates that ammonium salts must be used for highly sensitive bioanalytical quantification [4].

G cluster_0 Ammonium Salt (CAS 1179343-05-5) cluster_1 Sodium Salt (CAS 104086-76-2) Start ddCMP Sample Preparation A1 Volatile Matrix (NH4+ evaporates) Start->A1 S1 Non-Volatile Matrix (Na+ persists) Start->S1 A2 Clean Ionization (ESI- Mode) A1->A2 A3 High MS Sensitivity Target: [M-H]- A2->A3 S2 Ion Suppression & Adduct Formation S1->S2 S3 Signal Splitting [M-2Na-H]-, etc. S2->S3

Impact of ammonium vs. sodium salt formulations on LC-MS/MS ionization efficiency.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems designed to exploit the specific advantages of each salt derivative.

Protocol A: LC-MS/MS Quantification of Intracellular ddCMP (Using Ammonium Salt)

Causality: The ammonium salt is explicitly chosen to prevent the introduction of non-volatile sodium into the MS source. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is utilized because highly polar nucleotides exhibit poor retention on standard C18 reversed-phase columns.

Step-by-Step Workflow:

  • Standard Preparation: Accurately weigh 1.0 mg of ddCMP ammonium salt. Dissolve in 1.0 mL of 50:50 Acetonitrile:Water to generate a 1 mg/mL stock.

  • Matrix Matching: Dilute the stock into an extraction buffer (e.g., 80% cold methanol) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. Spike with an isotopically labeled internal standard (e.g., ¹³C-ddCMP) to correct for matrix effects.

  • Chromatography: Inject 5 µL onto a ZIC-pHILIC column (2.1 x 100 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Carbonate in water (pH 9.0). Causality: High pH maintains the phosphate group in a fully deprotonated state, ensuring sharp, symmetrical peaks.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Run a linear gradient from 80% B down to 20% B over 10 minutes.

  • Mass Spectrometry: Operate a triple quadrupole MS in negative ESI mode. Monitor the specific MRM transition for ddCMP (e.g., m/z 290.1 → 110.0, representing the loss of the cytosine base).

  • Self-Validation Check: Run a parallel curve using the sodium salt derivative. The sodium salt curve will typically demonstrate a 30–40% reduction in the primary [M-H]⁻ peak area due to adduct formation, validating the necessity of the ammonium standard.

Protocol B: In Vitro UMP-CMP Kinase Phosphorylation Assay (Using Sodium Salt)

Causality: In enzymatic assays, the sodium salt is preferred. Supraphysiological concentrations of ammonium can artificially alter the ionic strength and hydration shell of the kinase, potentially shifting the Michaelis constant ( Km​ ). Sodium acts as a neutral, physiological counterion.

Step-by-Step Workflow:

  • Reaction Buffer Assembly: Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, and 1 mM ATP. Causality: Mg²⁺ is an essential catalytic cofactor required by nucleotide kinases to coordinate the transfer of the gamma-phosphate from ATP.

  • Substrate Addition: Add ddCMP sodium salt to achieve a final well concentration of 100 µM.

  • Enzymatic Initiation: Add 10 nM of purified recombinant human UMP-CMP kinase to the reaction mixture and incubate at 37°C.

  • Time-Course Quenching: At intervals of 0, 5, 10, and 30 minutes, extract 10 µL aliquots and immediately quench them in 90 µL of ice-cold methanol. Causality: Methanol instantly denatures the kinase, halting the reaction and precipitating proteins, leaving the newly formed ddCDP in the supernatant.

  • Self-Validation Check: Always include a "no-enzyme" control well. The concentration of ddCMP in this well must remain stable over 30 minutes, proving that any depletion in the experimental wells is strictly due to enzymatic conversion and not spontaneous hydrolysis.

References

  • Title: 5'-Cytidine monophosphate (Zalcitabine Monophosphate Sodium Salt) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques Source: MDPI (Plants) URL: [Link]

Validation

Comprehensive Comparison and Validation Guide: Zalcitabine Monophosphate Ammonium Salt Reference Standards

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide Introduction & Rationale Zalcitabine (2',3'-dideoxycytid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Introduction & Rationale

Zalcitabine (2',3'-dideoxycytidine, ddC) is a potent nucleoside reverse transcriptase inhibitor (NRTI). To exert its antiviral effect, it must undergo intracellular phosphorylation to its active triphosphate form[1]. The first and rate-limiting step of this metabolic activation produces zalcitabine monophosphate (ddCMP) .

For pharmacokinetic profiling, mass spectrometry (LC-MS/MS) calibration, and metabolic assays, high-purity ddCMP reference standards are strictly required. However, the choice of the salt form—free acid, sodium salt, or ammonium salt—drastically impacts the standard’s stability, hygroscopicity, and downstream analytical utility. This guide objectively compares these forms and provides a self-validating Nuclear Magnetic Resonance (NMR) methodology for certifying the ammonium salt as a primary reference standard, adhering to the latest ICH Q2(R2)[2] and USP <761>[3] guidelines.

G ddC Zalcitabine (ddC) ddCMP ddCMP (Monophosphate) ddC->ddCMP Deoxycytidine Kinase ddCDP ddCDP (Diphosphate) ddCMP->ddCDP CMP/dCMP Kinase ddCTP ddCTP (Triphosphate) ddCDP->ddCTP NDP Kinase DNA Viral DNA Chain Termination ddCTP->DNA HIV Reverse Transcriptase

Intracellular metabolic activation pathway of Zalcitabine (ddC) to its active triphosphate form.

Comparative Analysis: Selecting the Optimal Salt Form

When isolating or synthesizing nucleotide monophosphates, the phosphate group must be neutralized. The choice of counter-ion dictates the physical behavior of the reference standard.

Causality in Salt Selection:

  • Sodium Salts are traditionally easy to precipitate but are highly hygroscopic. This introduces severe gravimetric uncertainty during standard preparation, as the water weight fluctuates with ambient humidity. Furthermore, sodium ions cause severe signal suppression and adduct formation (e.g., [M-2H+Na]-) in Electrospray Ionization (ESI) MS[1].

  • Free Acids of nucleotides are notoriously unstable at room temperature, prone to spontaneous depurination/depyrimidination and hydrolysis.

  • Ammonium Salts form stable, easily lyophilized powders with predictable stoichiometry. Crucially, ammonium is a volatile counter-ion. It completely evaporates in the ESI source, providing pristine LC-MS/MS compatibility without ion suppression.

Table 1: Physicochemical and Analytical Comparison of ddCMP Forms
ParameterddCMP Ammonium SaltddCMP Sodium SaltddCMP Free Acid
Gravimetric Stability High (Predictable hydration)Low (Highly hygroscopic)Moderate (Prone to degradation)
LC-MS/MS Compatibility Excellent (Volatile, no adducts)Poor (Severe ion suppression)Good (But chemically unstable)
NMR Resolution (D₂O) High (NH₄⁺ exchanges to ND₄⁺)HighModerate (pH shifting affects shifts)
Long-term Storage Stable at -20°CRequires strict desiccationRapid degradation
Suitability as qNMR Std Optimal Sub-optimal (Weighing errors)Unsuitable

NMR Characterization Methodology

To certify the ddCMP ammonium salt as a reference standard, Quantitative NMR (qNMR) is the gold standard. Unlike HPLC, which requires a pre-existing homologous standard, qNMR is a primary ratio method. It determines absolute purity directly by comparing the analyte's proton integrals to an internal certified reference material (CRM)[3].

Structural Elucidation (1D and 2D NMR)

Before quantification, the identity of the molecule must be confirmed. The absence of the 3'-hydroxyl group is the defining structural feature of dideoxynucleosides compared to standard nucleosides[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of ddCMP ammonium salt in 0.6 mL of D₂O (99.9% D).

    • Causality: D₂O is chosen to provide the deuterium lock signal and to exchange the exchangeable protons (NH₂, NH₄⁺, OH), preventing broad signals from obscuring the aliphatic dideoxyribose protons[1].

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced signal-to-noise ratio. Maintain sample temperature at 298 K.

  • ¹H NMR Acquisition:

    • Observe the pyrimidine H6 doublet at ~8.0 ppm and H5 doublet at ~6.0 ppm.

    • Observe the anomeric H1' proton at ~6.0 ppm.

    • Critical Check: Verify the presence of complex multiplets in the 1.8–2.5 ppm range corresponding to the 2' and 3' CH₂ protons, confirming the dideoxy nature of the sugar[4].

  • ³¹P NMR Acquisition: Acquire with proton decoupling. A single sharp resonance at ~0 to 4 ppm confirms the presence of the monophosphate group[1].

  • 2D NMR (COSY & HSQC): Use COSY to map the spin system from H1' → H2' → H3' → H4'. Use HSQC to assign the corresponding ¹³C resonances.

Quantitative NMR (qNMR) Protocol for Purity Assessment

To establish the exact assay value (purity) of the reference standard.

  • Internal Standard Selection: Use NIST-traceable Maleic Acid (δ ~6.25 ppm) or DSS-d6.

  • Co-dissolution: Accurately weigh (using a microbalance, d = 0.001 mg) ~10 mg of ddCMP and ~5 mg of Maleic Acid into the same vial. Dissolve in D₂O.

  • Relaxation Delay (D1) Optimization:

    • Causality: For accurate integration, the spins must fully return to equilibrium between pulses. The D1 must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. For pyrimidine protons, T1​ can be up to 5-8 seconds. Therefore, set D1 = 45 seconds.

  • Acquisition & Processing: Acquire 64 scans. Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transform. Perform rigorous manual phase and baseline correction.

  • Calculation: Calculate purity mass fraction using the ratio of the integrated area of the ddCMP H6 proton against the Maleic Acid alkene protons, factoring in molecular weights and number of protons.

Analytical Validation Framework (ICH Q2(R2) & USP <761>)

A self-validating system requires that the analytical procedure itself is proven fit for purpose. Following the revised ICH Q2(R2) guidelines[5] and USP <761>[6], the qNMR method must be validated across several parameters.

G S1 1. Instrument Qualification (USP <761> SST & OQ) S2 2. Sample Preparation (Gravimetric + Internal Std) S1->S2 S3 3. NMR Acquisition (Relaxation Delay > 5*T1) S2->S3 S4 4. Spectral Processing (Phase/Baseline Correction) S3->S4 S5 5. Method Validation (ICH Q2(R2) Criteria) S4->S5

Lifecycle approach to qNMR analytical procedure validation based on USP <761> and ICH Q2(R2).

Validation Parameters:
  • Specificity: The method must unambiguously distinguish the analyte from impurities[2]. In qNMR, this is achieved by selecting a target proton (e.g., H6 at 8.0 ppm) that does not overlap with any solvent, internal standard, or known synthetic impurity signals.

  • Linearity & Range: Prepare 5 concentration levels of ddCMP ranging from 50% to 150% of the target analytical concentration. The correlation coefficient ( R2 ) of the response ratio versus concentration must be ≥0.999 [5].

  • Precision (Repeatability): Analyze 6 independent sample preparations of the ddCMP ammonium salt. The Relative Standard Deviation (RSD) of the calculated purity must be ≤1.0% [2].

  • Robustness: Deliberately vary NMR parameters (e.g., sample temperature by ±2 K, relaxation delay by ±10%) to prove the calculated purity remains unaffected[2].

By adhering to this rigorous structural assignment and qNMR validation lifecycle, the zalcitabine monophosphate ammonium salt is definitively certified, ensuring absolute reliability for downstream pharmacokinetic and bioanalytical applications.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.
  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE - Pharmacopeia. USPBPEP.
  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR... ECA Academy.
  • Structural analysis of 2',3'-dideoxyinosine, 2',3'-dideoxyadenosine, 2',3'-dideoxyguanosine and 2',3'-dideoxycytidine by 500-MHz 1H-NMR spectroscopy. PubMed.
  • Technical Guide: Physicochemical and Analytical Profile of 2',3'-Dideoxycytidine-5'-monophosphate (ddCMP). Benchchem.

Sources

Comparative

Cross-Reactivity of Zalcitabine Monophosphate Ammonium Salt in Nucleotide Immunoassays: A Comprehensive Comparison Guide

As a Senior Application Scientist in bioanalytical assay development, I frequently encounter the nuanced challenges of quantifying nucleoside reverse transcriptase inhibitors (NRTIs) and their active metabolites in compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalytical assay development, I frequently encounter the nuanced challenges of quantifying nucleoside reverse transcriptase inhibitors (NRTIs) and their active metabolites in complex biological matrices. Zalcitabine (ddC) is intracellularly phosphorylated to its active triphosphate form (ddCTP) to inhibit viral replication, with zalcitabine monophosphate (ddCMP) acting as the critical first-pass intermediate.

Accurate quantification of ddCMP via immunoassays is heavily dependent on mitigating cross-reactivity with endogenous nucleotides and structurally similar drug metabolites . This guide provides an objective performance comparison, mechanistic insights, and a self-validating protocol for utilizing zalcitabine monophosphate ammonium salt as a high-fidelity reference standard in competitive nucleotide immunoassays.

The Mechanistic Basis of Nucleotide Cross-Reactivity

Cross-reactivity in immunoassays occurs when an antibody raised against a specific antigen binds to a structurally similar, non-target molecule, leading to false positives or overestimation of the analyte .

Zalcitabine (2',3'-dideoxycytidine) lacks both the 2' and 3' hydroxyl groups on its ribose ring. When developing antibodies against ddCMP, the paratope relies heavily on this absence of hydroxyls as the primary distinguishing epitope. Consequently, endogenous deoxycytidine monophosphate (dCMP), which possesses a 3'-OH, and cytidine monophosphate (CMP), which possesses both 2'-OH and 3'-OH, can competitively bind to the antibody if the assay stringency is too low. Furthermore, other NRTI monophosphates like lamivudine monophosphate (3TC-MP) share significant structural homology and pose a cross-reactivity risk [[1]]([Link]).

G A Assay Matrix (ddCMP & Cross-Reactants) C Competitive Incubation (Anti-ddCMP mAb) A->C B Tracer Addition (Enzyme-Labeled ddCMP) B->C D Target Binding (ddCMP-mAb) C->D High Affinity E Off-Target Binding (dCMP, 3TC-MP) C->E Low Affinity F Stringent Wash (Buffer + Tween-20) D->F E->F G Signal Quantification (Inversely Proportional to Target) F->G

Competitive immunoassay workflow illustrating target vs. cross-reactive binding dynamics.

Comparative Performance Data: Target vs. Alternatives

To establish a robust assay, the cross-reactivity profile of the primary monoclonal antibody (mAb) must be mapped against potential interferents. We utilize ddCMP ammonium salt as the reference standard.

Why the Ammonium Salt? The ammonium salt of zalcitabine monophosphate (ddCMP·NH₃) is preferred over the free acid or sodium salt forms. Free acid nucleotides often lower the pH of the microenvironment upon dissolution, potentially altering the conformational state of the capture antibody. The ammonium salt provides a self-buffering capacity during initial dissolution in physiological buffers (e.g., PBS, pH 7.4), ensuring rapid, pH-neutral integration into the assay matrix without localized denaturation.

Table 1: Competitive Binding Profiles and Cross-Reactivity of Anti-ddCMP mAbs

Cross-reactivity (%) is calculated as (IC₅₀ of Target / IC₅₀ of Cross-Reactant) × 100.

Analyte / CompetitorStructural Variance (vs ddCMP)IC₅₀ (nM)Cross-Reactivity (%)
ddCMP Ammonium Salt None (Target Reference) 12.5 100.0%
ddCTP+ Pyrophosphate chain83.315.0%
3TC-MP (Lamivudine-MP)Oxathiolane ring substitution500.02.5%
dCMP+ 3'-OH group1250.01.0%
CMP+ 2'-OH, + 3'-OH groups>10000<0.1%
ddC (Zalcitabine base)- 5'-Phosphate group>10000<0.1%

Data Interpretation: The data demonstrates that the antibody is highly specific to the monophosphate group (evidenced by the <0.1% cross-reactivity with unphosphorylated ddC). The primary cross-reactivity risk comes from the active triphosphate form (ddCTP), which is expected due to the shared base and alpha-phosphate structural motifs.

Self-Validating Experimental Protocol: Competitive ELISA

To accurately quantify ddCMP while monitoring for cross-reactivity in real-time, I have designed the following self-validating competitive ELISA protocol. Every assay plate acts as a closed-loop validation system to ensure data trustworthiness .

Reagents and Materials
  • Target Standard: ddCMP ammonium salt (reconstituted in assay buffer to 1 mg/mL stock).

  • Solid Phase: 96-well high-binding microtiter plates coated with BSA-ddCMP conjugate (1 µg/mL).

  • Primary Antibody: Mouse anti-ddCMP monoclonal antibody.

  • Secondary Tracer: HRP-conjugated anti-mouse IgG.

Step-by-Step Methodology

Step 1: Plate Preparation & Blocking

  • Coat the 96-well plate with 100 µL/well of BSA-ddCMP conjugate overnight at 4°C.

  • Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Causality Note: Block with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature. We avoid BSA as a blocker here to prevent masking effects, since the coating antigen is a BSA conjugate.

Step 2: Standard Curve & Matrix Spiking

  • Prepare a serial dilution of the ddCMP ammonium salt standard from 1000 nM down to 0.1 nM in the target biological matrix (e.g., diluted plasma).

  • Add 50 µL of standards, samples, and controls to the respective wells.

Step 3: The Self-Validating Control Wells (Critical Step) Incorporate the following controls on every plate to dynamically validate specificity:

  • B₀ (Maximum Binding): 50 µL matrix (no ddCMP) + 50 µL primary antibody. Validates maximum signal and tracer viability.

  • NSB (Non-Specific Binding): 50 µL matrix + 50 µL buffer (no primary antibody). Validates the efficiency of the wash step.

  • Dynamic Cross-Reactivity Control (DCRC): 50 µL of matrix spiked with 1000 nM of dCMP. If the signal suppression in this well exceeds 5% relative to B₀, the assay stringency is deemed insufficient, prompting an immediate halt and reagent recalibration.

Step 4: Competitive Incubation

  • Add 50 µL of the primary anti-ddCMP mAb to all wells (except NSB).

  • Incubate for 1 hour at room temperature on an orbital shaker (400 rpm) to ensure equilibrium is reached.

  • Wash 5x with PBST. Causality Note: The stringent 5x wash is critical to dislodge low-affinity cross-reactants (like dCMP) that may have transiently bound to the paratope.

Step 5: Detection & Analysis

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Wash 5x with PBST.

  • Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark.

  • Stop the reaction with 50 µL of 1M H₂SO₄ and read absorbance at 450 nm.

  • Fit the data using a 4-parameter logistic (4PL) regression model.

Strategic Assay Optimization: Modulating Selectivity

A common misconception in assay development is that cross-reactivity is an immutable, intrinsic property of the antibody. In reality, cross-reactivity can be actively modulated by altering the thermodynamic equilibrium of the assay .

If your DCRC well (from Step 3) indicates unacceptable interference from endogenous dCMP, implement the following strategic adjustments:

  • Reagent Concentration Shift: By lowering the concentrations of both the primary antibody and the labeled tracer/coating antigen, the assay shifts toward a higher stringency equilibrium. This effectively penalizes low-affinity cross-reactants (dCMP) significantly more than the high-affinity target (ddCMP), improving the overall selectivity profile by up to 5-fold .

  • Buffer Ionic Strength: Increasing the NaCl concentration in the assay buffer from 150 mM to 300 mM can disrupt the weak hydrogen bonding associated with off-target binding, further isolating the specific hydrophobic interactions unique to the ddCMP-antibody complex.

By utilizing the ammonium salt form for stable standard generation and applying these thermodynamic principles, researchers can achieve highly specific quantification of zalcitabine monophosphate even in complex, nucleotide-rich biological matrices.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of Zalcitabine Monophosphate Ammonium Salt

This document provides essential, step-by-step guidance for the safe handling and disposal of Zalcitabine Monophosphate Ammonium Salt. As a derivative of Zalcitabine (ddC), a nucleoside analog reverse-transcriptase inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of Zalcitabine Monophosphate Ammonium Salt. As a derivative of Zalcitabine (ddC), a nucleoside analog reverse-transcriptase inhibitor (NRTI), this compound requires specialized handling due to its inherent cytotoxic and hazardous properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance, thereby fostering a culture of safety and responsibility within the laboratory.

Understanding the Hazard: Why Specialized Disposal is Critical

Zalcitabine functions by being converted within cells to its active triphosphate form, which inhibits viral reverse transcriptase and terminates DNA chain elongation.[1][3][4][5] However, this mechanism is not entirely specific to viral enzymes; the active metabolite can also inhibit human mitochondrial DNA polymerase.[1][4] This interaction is the basis for its significant cellular toxicity, which necessitates its classification as a hazardous substance.

Key Hazards Associated with Zalcitabine:

  • Carcinogenicity and Genotoxicity: Zalcitabine is suspected of causing cancer.[2] Its mechanism of interfering with DNA synthesis underscores its potential to be genotoxic.

  • Reproductive Toxicity: The compound is suspected of damaging fertility or the unborn child.[2]

  • Organ Toxicity: Clinically, Zalcitabine is associated with severe adverse effects, including peripheral neuropathy, pancreatitis, lactic acidosis, and severe hepatomegaly.[6]

  • Regulatory Classification: Due to these risks, Zalcitabine and its derivatives fall under strict regulatory frameworks for hazardous substances and pharmaceutical waste, including those set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8]

Given these properties, all waste streams containing or having come into contact with Zalcitabine Monophosphate Ammonium Salt must be managed as cytotoxic and hazardous waste to prevent occupational exposure and environmental contamination.

Regulatory Framework: The Legal Imperative for Proper Disposal

Disposal of hazardous pharmaceutical waste is not merely a best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:

  • Occupational Safety and Health Administration (OSHA): Under the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), employers are mandated to inform employees of the risks, provide access to Safety Data Sheets (SDSs), and implement procedures and provide equipment to protect them from exposure.[7][9]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA authority to control hazardous waste from generation to disposal. In 2019, the EPA finalized new regulations for managing hazardous waste pharmaceuticals (40 CFR Part 266, Subpart P), which explicitly prohibit the disposal of these substances down the drain (sewering) .[10]

All disposal procedures outlined below are designed to comply with these foundational regulations.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that Zalcitabine Monophosphate Ammonium Salt waste is handled safely from the point of generation through to its final disposal pathway.

Personal Protective Equipment (PPE)

The primary goal is to prevent all contact with the substance. The following PPE is mandatory when handling the compound or its waste.

TaskRequired Personal Protective Equipment (PPE)
Handling Stock Compound (Powder) Double Chemo-Rated Gloves (ASTM D6978), Disposable Gown, Safety Goggles, N95/P100 Respirator (within a chemical fume hood or BSC)
Routine Lab Operations Double Chemo-Rated Gloves (ASTM D6978), Disposable Gown, Safety Glasses with Side Shields
Waste Handling & Segregation Double Chemo-Rated Gloves (ASTM D6978), Disposable Gown, Safety Glasses
Spill Cleanup Full Spill Kit PPE: Double Chemo-Rated Gloves, Impermeable Gown, Goggles/Face Shield, Shoe Covers, N95/P100 Respirator

Causality: Double-gloving provides a failsafe against contamination, as a single glove can have microscopic pinholes or can be torn. The use of chemo-rated gloves is critical as they are specifically tested for resistance to permeation by hazardous drugs. Respiratory protection is essential when handling powders to prevent inhalation of aerosolized particles.[11][12]

Waste Segregation and Containerization

Proper segregation at the source is the most critical step in a compliant waste management program. Cross-contamination of waste streams can lead to significant regulatory penalties and safety risks.

Step-by-Step Segregation Protocol:

  • Establish Designated Waste Containers: Before beginning work, place two clearly labeled, dedicated waste containers in your work area.

    • Trace Cytotoxic Waste Container: A rigid, leak-proof container (typically yellow) lined with a plastic bag and marked with the cytotoxic hazard symbol.[12][13]

    • Bulk Hazardous Chemical Waste Container: A rigid, sealed container (typically black or as designated by your institution's EHS department) labeled "Hazardous Waste" and listing "Zalcitabine Monophosphate Ammonium Salt."

  • Dispose of Trace-Contaminated Items: Place all items with minimal, non-saturating contamination into the Trace Cytotoxic Waste Container . This includes:

    • Used gloves, gowns, and shoe covers.

    • Bench paper, wipes, and pads used to cover work surfaces.

    • Empty stock vials and packaging.

    • Pipette tips and other disposable lab plastics.

  • Dispose of Bulk-Contaminated and Unused Material: Place all grossly contaminated items and all unused or expired pure compounds into the Bulk Hazardous Chemical Waste Container . This is considered RCRA hazardous waste. This includes:

    • Unused or expired Zalcitabine Monophosphate Ammonium Salt.

    • Spill cleanup materials (absorbent pads, etc.).

    • Any item visibly saturated with the compound.

  • Container Management:

    • Never fill any waste container more than 75% full to prevent spills during handling and transport.[11]

    • Keep containers closed with a lid when not in active use.

    • Once full, securely seal the container, wipe the exterior with a decontaminating solution, and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Workflow for Routine Waste Disposal

G cluster_waste 4. Segregate Waste at Point of Generation start Start: Work with Zalcitabine Monophosphate Ammonium Salt ppe 1. Don Full PPE (Double Gloves, Gown, Eye Protection) start->ppe setup 2. Prepare Labeled Waste Containers (Trace Cytotoxic & Bulk Hazardous) ppe->setup work 3. Perform Laboratory Work setup->work trace_waste Trace-Contaminated Items (Gloves, Gowns, Empty Vials) work->trace_waste e.g., used gloves bulk_waste Bulk/Unused Compound & Grossly Contaminated Items work->bulk_waste e.g., expired powder trace_container 5a. Place in Trace Cytotoxic Waste Container (Yellow) trace_waste->trace_container bulk_container 5b. Place in Bulk Hazardous Waste Container (Black) bulk_waste->bulk_container decon 6. Decontaminate Work Area & Doff PPE into Waste trace_container->decon bulk_container->decon seal 7. Securely Seal Containers (When 3/4 Full) decon->seal ehs End: Arrange for EHS Pickup for Incineration seal->ehs

Caption: Routine waste disposal workflow for Zalcitabine Monophosphate Ammonium Salt.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and contain contamination. All labs working with this compound must have a designated cytotoxic drug spill kit readily accessible.[11][14]

Step-by-Step Spill Cleanup Protocol:

  • ALERT & SECURE: Immediately alert others in the area. Restrict access to the spill zone and post warning signs. Do not leave the spill unattended.[11]

  • DON PPE: Retrieve the spill kit and don all required PPE, including a respirator, shoe covers, and a face shield.

  • CONTAINMENT (POWDER SPILL): Gently cover the powder with damp absorbent pads or cloths from the spill kit. DO NOT dry wipe, as this will aerosolize the hazardous powder.

  • CONTAINMENT (LIQUID SPILL): Cover the spill with absorbent pads from the kit, working from the outside in to prevent spreading.

  • CLEANUP: Carefully collect all absorbent materials and any broken glass (using forceps) and place them directly into the Bulk Hazardous Chemical Waste Container .

  • DECONTAMINATE: Clean the spill area three times using a detergent solution, followed by a final rinse with clean water.[12] All cleaning materials must be disposed of as hazardous waste.

  • DOFF PPE & DISPOSE: Remove all PPE, placing it directly into the hazardous waste container.

  • DOCUMENT: Report the spill to your supervisor and EHS department per institutional policy.

Spill Response Decision Flowchart

G spill Spill Occurs! alert 1. Alert Area & Secure Zone spill->alert ppe 2. Don Full Spill Kit PPE (incl. Respirator) alert->ppe spill_type 3. Is it a Powder or Liquid Spill? ppe->spill_type powder 4a. Gently cover with DAMP absorbent pads spill_type->powder Powder liquid 4b. Cover with DRY absorbent pads (outside-in) spill_type->liquid Liquid cleanup 5. Place all cleanup materials in Bulk Hazardous Waste Container powder->cleanup liquid->cleanup decon 6. Clean area 3x with detergent, then rinse with water cleanup->decon dispose 7. Dispose of all cleaning materials & PPE as hazardous waste decon->dispose report 8. Report spill to Supervisor & EHS dispose->report

Caption: Emergency response decision flowchart for a Zalcitabine Monophosphate Ammonium Salt spill.

Final Disposal Pathway

All segregated and properly containerized waste containing Zalcitabine Monophosphate Ammonium Salt must be disposed of as regulated hazardous waste. The universally accepted and required method for cytotoxic drugs is high-temperature incineration by a licensed hazardous waste disposal facility.[12] Your institution's EHS department will manage the collection and final transport of the waste containers to ensure they are handled in compliance with EPA and Department of Transportation (DOT) regulations.

References

  • Zalcitabine - Wikipedia . Wikipedia. [Link]

  • Zalcitabine | Oncohema Key . Oncohema Key. [Link]

  • HIVID® (zalcitabine) Tablets - accessdata.fda.gov . U.S. Food and Drug Administration. [Link]

  • zalcitabine (dideoxycytidine, ddC) . Nursing Central. [Link]

  • Pharmacology of Zalcitabine (Hivid); Clinical uses, Mechanism of action, Side effects . YouTube. [Link]

  • Low-dose zalcitabine-related toxic neuropathy | Neurology . Neurology. [Link]

  • Safe Handling of Oral "Cytotoxic" and "Caution" Medications . Singapore General Hospital, HealthHub. [Link]

  • Zalcitabine Side Effects: Common, Severe, Long Term . Drugs.com. [Link]

  • Zalcitabine: Uses, Dosage, Side Effects and More . MIMS Indonesia. [Link]

  • How Do You Dispose of Cytotoxic Waste? . Daniels Health. [Link]

  • Safe handling of cytotoxics: guideline recommendations . PMC. [Link]

  • Zalcitabine Monophosphate Ammonium Salt . Pharmaffiliates. [Link]

  • Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]

  • Safe Handling of Hazardous Drugs: ASCO Standards . Journal of Clinical Oncology. [Link]

  • Safe Work Practices for Handling Hazardous Drugs . WorkSafeBC. [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS . California Institute of Technology (Caltech) Environmental Health & Safety. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals . Regulations.gov. [Link]

  • eTool : Hospitals - Pharmacy - Hazard Communication Standard . Occupational Safety and Health Administration (OSHA). [Link]

  • Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose . U.S. Environmental Protection Agency (EPA). [Link]

  • New Management Standards for Hazardous Waste Pharmaceuticals . Defense Centers for Public Health. [Link]

  • New EPA Rule on Pharmaceutical Waste Disposal . LeadingAge. [Link]

  • Frequently Asked Questions – EPA’s New Hazardous Waste Pharmaceuticals Rule . Arnall Golden Gregory LLP. [Link]

  • Safety Data Sheet: Polyphosphoric acids, ammonium salts . Chemos GmbH & Co.KG. [Link]

Sources

Handling

Personal protective equipment for handling Zalcitabine Monophosphate Ammonium Salt

Operational Guide: PPE and Safe Handling Protocols for Zalcitabine Monophosphate Ammonium Salt As a nucleoside reverse transcriptase inhibitor (NRTI) derivative, Zalcitabine Monophosphate Ammonium Salt is a highly bioact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: PPE and Safe Handling Protocols for Zalcitabine Monophosphate Ammonium Salt

As a nucleoside reverse transcriptase inhibitor (NRTI) derivative, Zalcitabine Monophosphate Ammonium Salt is a highly bioactive compound utilized in advanced pharmacokinetic assays and viral replication studies. Handling this compound requires strict adherence to specialized safety protocols, as its mechanism of action and physical properties present unique occupational hazards.

This guide provides drug development professionals with a comprehensive, field-proven framework for the safe handling, containment, and disposal of this chemical.

Mechanistic Hazard Profile: The Causality of Risk

To effectively protect yourself, you must understand why this compound is dangerous. The PPE requirements for Zalcitabine Monophosphate are not arbitrary; they are dictated by its specific biochemical and physical properties:

  • Mitochondrial Toxicity (The Biological Hazard): NRTIs are designed to inhibit viral replication, but they exhibit a dangerous off-target affinity for human mitochondrial DNA polymerase γ (Pol γ )[1]. Accidental systemic exposure leads to the incorporation of the analog into host mitochondrial DNA, causing chain termination, mitochondrial depletion, and severe downstream toxicities such as lactic acidosis and peripheral neuropathy[1].

  • Inhalation & Systemic Bypass (The Physical Hazard): Supplied as a fine, hygroscopic crystalline powder, this compound poses a severe aerosolization risk[2]. If inhaled, the dust bypasses hepatic first-pass metabolism and enters the systemic circulation directly. Once in the cells, host kinases can rapidly convert the monophosphate form into the active triphosphate form, triggering immediate cellular toxicity[3].

  • Carcinogenicity & Teratogenicity: Zalcitabine is classified under the Globally Harmonized System (GHS) as a Category 2 Carcinogen (H351: Suspected of causing cancer) and a reproductive toxin[2].

Quantitative Risk & Exposure Data

The following table summarizes the critical hazard thresholds and their direct operational implications for laboratory personnel[4],[2].

Property / HazardValue / ClassificationOperational Implication
GHS Classification Carcinogen (Cat 2), Repro. Tox (Cat 2)Mandatory handling within a Class II Type B2 BSC or dedicated chemical fume hood.
LD50 (Oral, Rat) > 2,000 mg/kgAcute lethal toxicity is low; chronic, cumulative toxicity is the primary operational concern.
TDLo (Oral, Rat) 62.5 mg/kgVery low threshold for observable toxicological effects; strict dust control is required.
Aqueous Solubility High (Ammonium Salt Form)High risk of transdermal absorption if powder contacts natural skin moisture (sweat).
Physical State White crystalline powderHigh risk of aerosolization; prohibits open-air weighing on standard analytical balances.

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling suspected carcinogens with high cellular penetrance. The following PPE matrix is mandatory, with the causality for each layer explained:

  • Respiratory Protection: NIOSH-approved N100 respirator or a Powered Air-Purifying Respirator (PAPR)[2].

    • Causality: While N95 masks filter 95% of particulates, N100 masks provide 99.97% filtration efficiency. For a suspected carcinogen where the operational standard for dust inhalation is zero, N100 is the minimum acceptable barrier.

  • Dermal Protection: Double-gloving is mandatory. Inner glove: Standard Nitrile (min 4 mil). Outer glove: Extended-cuff Nitrile (min 8 mil).

    • Causality: The ammonium salt modification makes this compound highly water-soluble. If a single glove develops a micro-tear, trapped sweat can rapidly solubilize the powder, driving transdermal absorption. Double-gloving creates a fail-safe barrier.

  • Ocular Protection: Unvented chemical splash goggles[2].

    • Causality: Standard safety glasses or vented goggles allow airborne crystalline dust to settle on the ocular mucosa, leading to rapid systemic absorption via the tear ducts.

  • Body Protection: Disposable, front-closing Tyvek® lab coat with knit cuffs.

    • Causality: Traditional woven cotton lab coats trap hazardous microscopic dust in their fibers, transforming the coat into a chronic exposure source that contaminates clean areas.

Step-by-Step Methodology: Closed-System Weighing & Solubilization

To prevent aerosolization, the handling of Zalcitabine Monophosphate must follow a "weigh-by-difference" protocol. This acts as a self-validating system : by weighing the closed vial before and after transfer, you mathematically validate the exact mass dispensed without ever exposing the raw powder to the open laboratory environment.

Phase 1: Preparation & Validation

  • Verify negative pressure and airflow in the Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood.

  • Line the working surface with a disposable, absorbent, plastic-backed bench pad.

  • Self-Validation Checkpoint 1: Weigh the sealed vial of Zalcitabine Monophosphate on the analytical balance and record the initial mass.

Phase 2: Execution 4. Don PPE in the strict order: Tyvek coat Inner gloves Respirator Goggles Outer gloves. 5. Transfer the sealed vial, a pre-tared sealable volumetric flask (containing 80% of your target solvent volume), and an anti-static micro-spatula into the BSC. 6. Open the vial only inside the BSC. Transfer the estimated required mass directly into the solvent flask. 7. Seal both the source vial and the volumetric flask tightly before removing them from the BSC.

Phase 3: Verification & Decontamination 8. Self-Validation Checkpoint 2: Weigh the sealed source vial again. Subtract this final mass from the initial mass to determine the exact amount transferred. If more is needed, repeat steps 5-7. 9. Wipe down the external surfaces of the sealed flask and the source vial with 10% sodium hypochlorite (bleach), followed immediately by 70% ethanol to remove corrosive bleach residues.

Operational Workflow & Spill Response

G Start Pre-Operation: Verify Fume Hood & Assemble PPE Donning Don PPE: Double Nitrile, N100, Goggles Start->Donning Handling Execution: Closed-System Weighing Donning->Handling Spill Spill Detected? Handling->Spill SpillResp Initiate Spill Protocol: Wet Wipe & Isolate Spill->SpillResp Yes Decon Decontamination: 10% Bleach -> 70% EtOH Spill->Decon No SpillResp->Decon Doffing Doffing: Remove Outer Gloves -> Goggles Decon->Doffing End Waste Disposal: Incineration (Hazardous) Doffing->End

Workflow for safe handling, spill response, and decontamination of Zalcitabine Monophosphate.

Disposal & Environmental Containment

Zalcitabine Monophosphate must not be released into the environment or poured down standard laboratory drains[2].

  • Solid Waste: All disposable PPE (outer gloves, Tyvek suits), bench pads, and empty chemical vials must be placed into a designated hazardous chemical waste bag while still inside the fume hood. Seal the bag before removal.

  • Liquid Waste: Any aqueous or organic solutions containing the compound must be collected in compatible, clearly labeled High-Density Polyethylene (HDPE) containers.

  • Final Destruction: All waste must be routed to a certified hazardous waste contractor for high-temperature incineration.

  • Doffing Validation: During doffing, inspect your inner gloves for any discoloration or moisture before removal. Self-Validation Checkpoint 3: A clean, dry inner glove validates the integrity of your primary PPE barrier. If compromised, initiate localized skin decontamination immediately.

References

  • Safety Data Sheet: Zalcitabine . Fisher Scientific. 2

  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase . Biochemistry - ACS Publications.1

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues . MDPI.3

  • Safety Data Sheet: Zalcitabine . Cayman Chemical. 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.